Technical Documentation Center

5-Isopropyl-1H-pyrazol-3(2H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Isopropyl-1H-pyrazol-3(2H)-one
  • CAS: 385375-59-7

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 5-Isopropyl-1H-pyrazol-3(2H)-one: A Technical Guide

Topic: Spectroscopic Characterization of 5-Isopropyl-1H-pyrazol-3(2H)-one Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary The heterocyclic scaffold 5-i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 5-Isopropyl-1H-pyrazol-3(2H)-one Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The heterocyclic scaffold 5-isopropyl-1H-pyrazol-3(2H)-one (also designated as 3-isopropyl-5-pyrazolone) represents a critical pharmacophore in medicinal chemistry, serving as a structural homolog to the amyotrophic lateral sclerosis (ALS) drug Edaravone.[1] Characterizing this compound is non-trivial due to its dynamic prototropic tautomerism , which renders its spectroscopic signature highly solvent-dependent.

This guide provides a definitive technical framework for the synthesis, purification, and spectroscopic validation of 5-isopropyl-1H-pyrazol-3(2H)-one.[1] It moves beyond basic data listing to explain the causality of spectral shifts, equipping researchers to distinguish between the CH-keto, NH-keto, and OH-enol tautomers.

The Tautomeric Landscape

Before interpreting spectra, one must define the species present in solution. 5-Substituted pyrazolones exist in a tripartite equilibrium. The dominance of a specific tautomer is dictated by solvent polarity and hydrogen-bonding capability.[1]

Tautomeric Forms
  • CH-Form (2,4-dihydro-3H-pyrazol-3-one): The "diketo-like" species with a saturated C4 position.[1] Predominant in non-polar solvents (e.g., CDCl

    
    ).
    
  • OH-Form (1H-pyrazol-5-ol): The aromatic enol form.[1] Stabilized by polar protic solvents (e.g., MeOH, DMSO) or solid-state hydrogen bonding.

  • NH-Form (1,2-dihydro-3H-pyrazol-3-one): The zwitterionic-like hydrazide form, often competing with the OH-form in highly polar aprotic media (e.g., DMSO).[1]

Tautomerism CH_Form CH-Form (2,4-dihydro) Non-polar Solvents OH_Form OH-Form (1H-pyrazol-5-ol) Polar/Solid State CH_Form->OH_Form Tautomerization OH_Form->CH_Form NH_Form NH-Form (1,2-dihydro) Polar Aprotic OH_Form->NH_Form Proton Shift NH_Form->OH_Form

Figure 1: Prototropic tautomerism of 5-isopropyl-pyrazolone. The equilibrium shifts based on solvent dielectric constant and H-bond donor/acceptor ability.[1]

Synthesis & Purity Profile

High-fidelity spectroscopy requires a contaminant-free sample.[1] The synthesis typically involves the cyclocondensation of ethyl isobutyrylacetate with hydrazine hydrate.

Optimized Synthetic Protocol
  • Reagents: Ethyl isobutyrylacetate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Abs.).

  • Procedure:

    • Dissolve ethyl isobutyrylacetate in ethanol.

    • Add hydrazine hydrate dropwise at 0°C to prevent exotherms.

    • Reflux for 3–6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

    • Concentrate in vacuo.[2]

  • Purification (Critical): Recrystallization from Ethanol/Water or Trituration with cold Diethyl Ether.

    • Why? Removes unreacted hydrazine and linear hydrazide intermediates that complicate the aliphatic region of the NMR.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is the primary diagnostic tool. The isopropyl group provides a stable anchor, while the ring protons serve as tautomeric probes.

Predicted Chemical Shifts (Solvent: DMSO-


) 
In DMSO, the compound exists primarily in the OH-form (enol)  or a fast-exchange average, rendering the pyrazole ring aromatic.
PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
Isopropyl CH

Aliphatic1.15 – 1.25Doublet (

Hz)
6HCharacteristic gem-dimethyl.[1]
Isopropyl CH Aliphatic2.80 – 2.95Septet1HDeshielded by aromatic ring attachment.
C4-H Aromatic/Vinylic5.30 – 5.50Singlet1HDiagnostic: Indicates enol/aromatic form.[1] If CH-form were present, this would be a CH

singlet at ~3.5 ppm.
NH / OH Exchangeable9.0 – 12.0Broad Singlet2HHighly variable; often invisible if trace water is present.

Solvent Effect Warning:

  • In CDCl

    
    :  You may observe a mixture of tautomers. Look for a singlet at ~3.4–3.6 ppm  (C4-H
    
    
    
    of the CH-form) alongside the vinylic signal at ~5.4 ppm .[1] This is not an impurity; it is the CH-tautomer.
Vibrational Spectroscopy (IR)

Infrared spectroscopy distinguishes the carbonyl environment.[3]

  • Region 1600–1700 cm

    
    : 
    
    • CH-Form: Shows a distinct, sharper carbonyl stretch around 1700 cm

      
        (unconjugated ketone).
      
    • OH/NH-Form: Shows a lowered, broader band around 1590–1640 cm

      
        due to conjugation and H-bonding (C=N / C=O character blend).[1]
      
  • Region 2500–3400 cm

    
    : 
    
    • Broad, intense absorption indicates strong intermolecular hydrogen bonding (dimers), typical of the solid state.

Mass Spectrometry (MS)
  • Molecular Ion: [M+H]

    
     = 127.1 Da (Calculated MW: 126.16).
    
  • Fragmentation Pattern:

    • m/z 127

      
       111:  Loss of CH
      
      
      
      (rare, usually isopropyl retains integrity).
    • m/z 127

      
       84:  Loss of Isopropyl radical (C
      
      
      
      H
      
      
      , 43 Da).
    • m/z 127

      
       99:  Loss of CO (28 Da) + H, characteristic of cyclic ketones.
      

Experimental Workflow

This section outlines the step-by-step protocol for acquiring validation-grade data.

Step 1: Sample Preparation[1]
  • NMR: Dissolve 5-10 mg of purified crystals in 0.6 mL DMSO-

    
    .
    
    • Tip: Use DMSO from a fresh ampoule to minimize water peaks at 3.33 ppm, which can obscure the C4-H signal if it shifts.

  • IR: Prepare a KBr pellet (1-2% w/w) or use ATR (Attenuated Total Reflectance).

    • Tip: Ensure the crystal is completely dry; solvent residues (EtOH) appear near 3000 cm

      
       and 1050 cm
      
      
      
      .
Step 2: Data Acquisition[1]
  • NMR Parameters:

    • Pulse Angle: 30° (to prevent saturation of exchangeable protons).

    • Relaxation Delay (D1): > 2.0 seconds (ensure integration accuracy of the isopropyl ratio).

    • Scans: 16–64.

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Apply 0.3 Hz line broadening (LB) for sensitivity if NH protons are broad.

Workflow cluster_0 Synthesis Phase cluster_1 Analysis Phase Synth Reflux: Ethyl Isobutyrylacetate + Hydrazine Hydrate Workup Concentrate & Triturate (Remove Hydrazine) Synth->Workup Prep Dissolve in DMSO-d6 (Stabilize OH/NH form) Workup->Prep Acquire Acquire 1H NMR Check: 5.4 ppm (C4-H) Prep->Acquire Verify Verify Integration 6:1 Ratio (Iso-Me : Iso-CH) Acquire->Verify

Figure 2: Integrated synthesis and characterization workflow for 5-isopropyl-pyrazolone.

References

  • ChemicalBook. (n.d.). 3,5-Diisopropylpyrazole 1H NMR Spectrum. Retrieved from

  • Natural Sciences Publishing. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Retrieved from

  • Holzer, W., et al. (2004). On the Tautomerism of Pyrazolones: The Geminal Spin Coupling Constant as a Diagnostic Tool. Tetrahedron. Retrieved from

  • NIST Chemistry WebBook. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (Edaravone Analog Data). Retrieved from

  • PrepChem. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester (Analogous Synthesis). Retrieved from

Sources

Exploratory

IR and mass spectrometry analysis of 5-Isopropyl-1H-pyrazol-3(2H)-one

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Isopropyl-1H-pyrazol-3(2H)-one Introduction: Elucidating the Structure of a Bioactive Scaffold Pyrazolone derivatives are a cornerstone in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Isopropyl-1H-pyrazol-3(2H)-one

Introduction: Elucidating the Structure of a Bioactive Scaffold

Pyrazolone derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2] The compound 5-Isopropyl-1H-pyrazol-3(2H)-one represents a fundamental structure within this class, incorporating a five-membered heterocyclic ring, a lactam functional group, and an isopropyl substituent. Accurate structural confirmation is the bedrock of any chemical research or drug development endeavor, ensuring that biological activity is correctly attributed to the intended molecule.

This guide provides a detailed technical overview of the analytical methodologies used to characterize 5-Isopropyl-1H-pyrazol-3(2H)-one, focusing on the synergistic application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry—from sample preparation to data interpretation and final structural confirmation. We will explore the causality behind experimental choices and demonstrate how these orthogonal techniques provide a self-validating system for molecular elucidation.[3][4]

The structure of 5-Isopropyl-1H-pyrazol-3(2H)-one, with its molecular formula C₆H₁₀N₂O and molecular weight of 126.16 g/mol , can exist in tautomeric forms (keto-enol and amine-imine), which spectroscopic analysis can help clarify. This guide will focus on the predominant pyrazolone (keto) tautomer.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[5] When a molecule is exposed to infrared radiation, its bonds will absorb energy at specific frequencies, causing them to stretch or bend more vigorously.[6] This absorption pattern is unique to the molecule's functional groups, providing a "molecular fingerprint."[6]

Expertise in Action: Experimental Protocol

The choice of sampling technique is critical for obtaining a high-quality spectrum. For a solid sample like 5-Isopropyl-1H-pyrazol-3(2H)-one, the Potassium Bromide (KBr) pellet method is preferred for its clarity and lack of interfering signals from solvents or mulling agents.

Step-by-Step Protocol for FTIR Analysis:

  • Sample Preparation:

    • Thoroughly dry the 5-Isopropyl-1H-pyrazol-3(2H)-one sample and spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any residual water, which exhibits a strong, broad O-H absorption that can obscure the N-H region.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good particle size reduction and dispersion.

  • Data Acquisition:

    • Record a background spectrum of the empty sample chamber to subtract contributions from atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

Workflow for IR Spectroscopic Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis p1 Dry Sample & KBr p2 Grind Sample with KBr p1->p2 p3 Press into Pellet p2->p3 a1 Record Background Spectrum p3->a1 a2 Run Sample Spectrum (4000-400 cm-1) a1->a2 an1 Identify Diagnostic Peaks a2->an1 an2 Correlate Peaks to Functional Groups an1->an2 an3 Analyze Fingerprint Region an2->an3 end Structure Confirmed an3->end Structural Confirmation

Caption: Workflow for FTIR analysis of 5-Isopropyl-1H-pyrazol-3(2H)-one.

Interpreting the Spectrum: A Guided Analysis

The IR spectrum of 5-Isopropyl-1H-pyrazol-3(2H)-one is interpreted by assigning absorption bands to its constituent functional groups. The key is to look for strong, characteristic peaks in the diagnostic region (>1500 cm⁻¹) before analyzing the more complex fingerprint region.[7]

  • N-H Stretching (3400–3100 cm⁻¹): The pyrazolone ring contains a secondary amide (lactam). A moderately broad absorption band is expected around 3200 cm⁻¹, characteristic of the N-H bond.[6] The broadness is a result of intermolecular hydrogen bonding, a common feature in amides.[8]

  • C-H Stretching (3000–2850 cm⁻¹): Sharp peaks in this region arise from the C-H bonds of the isopropyl group and the C-H bond on the pyrazole ring. Absorptions just below 3000 cm⁻¹ are typical for sp³-hybridized carbons (the isopropyl group), while any minor peaks above 3000 cm⁻¹ would correspond to the sp² C-H of the ring.[7][9]

  • C=O Stretching (1750–1650 cm⁻¹): This is arguably the most intense and unambiguous peak in the spectrum. The carbonyl group (C=O) of the cyclic amide (lactam) is expected to produce a very strong, sharp absorption band around 1700-1650 cm⁻¹.[7][9] Its position on the lower end of the carbonyl range is due to resonance with the adjacent nitrogen atom, which imparts more single-bond character to the C=O bond.

  • C=N and C=C Stretching (1650–1550 cm⁻¹): The pyrazole ring contains C=N and C=C bonds. These stretches typically appear as one or more medium-to-strong bands in this region.[10]

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions resulting from C-H bending, C-N stretching, and other skeletal vibrations.[6] While difficult to assign individually, the overall pattern is unique to the molecule and serves as a confirmatory "fingerprint."

Table 1: Predicted IR Absorption Bands for 5-Isopropyl-1H-pyrazol-3(2H)-one

Wavenumber (cm⁻¹) Functional Group & Vibration Mode Expected Intensity & Shape
~3200 N-H Stretch (Lactam) Medium to Strong, Broad
2970-2870 C-H Stretch (sp³, Isopropyl) Medium to Strong, Sharp
~1680 C=O Stretch (Lactam) Very Strong, Sharp
~1600 C=N / C=C Stretch (Ring) Medium, Sharp
1470-1370 C-H Bend (Isopropyl) Medium, Sharp

| 1400-1200 | C-N Stretch | Medium |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It provides the exact molecular weight of a compound and, through the analysis of fragment ions, offers valuable clues about its structure.[3][11] For a small, volatile organic molecule, Electron Ionization (EI) is an excellent choice as it imparts significant energy, leading to reproducible and extensive fragmentation patterns that are useful for structural elucidation.[3][12]

Expertise in Action: Experimental Protocol

The goal is to generate gas-phase ions from the sample and separate them based on their mass-to-charge ratio.

Step-by-Step Protocol for EI-MS Analysis:

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The probe is heated to vaporize the sample directly into the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[11][12]

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is a reproducible characteristic of the molecule's structure.[12]

  • Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.[11]

  • Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum that plots relative abundance versus m/z.

Interpreting the Mass Spectrum: Deconstructing the Molecule

The mass spectrum provides a roadmap of how the molecule breaks apart. The peak with the highest m/z value is typically the molecular ion (M⁺•), which confirms the molecular weight.

  • Molecular Ion (M⁺•): For C₆H₁₀N₂O, the expected molecular ion peak will be at m/z 126 . The presence of two nitrogen atoms means this peak will conform to the Nitrogen Rule (an even molecular weight for an even number of nitrogens).

  • Key Fragmentation Pathways: The fragmentation will be dictated by the formation of the most stable ions and neutral fragments. For 5-Isopropyl-1H-pyrazol-3(2H)-one, two primary fragmentation points are the isopropyl group and the pyrazolone ring itself.

    • Loss of a Methyl Radical ([M-15]⁺): A common initial fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary carbocation. This would result in a fragment ion at m/z 111 .

    • Loss of an Isopropyl Radical ([M-43]⁺): The most significant fragmentation related to the side chain is likely the cleavage of the bond between the ring and the isopropyl group, leading to the loss of an isopropyl radical (•CH(CH₃)₂). This generates a stable pyrazolone cation at m/z 83 . This is often a very prominent peak.

    • Ring Fragmentation: Pyrazole and pyrazolone rings undergo complex fragmentation, often involving the loss of small, stable molecules like HCN, N₂, or CO.[13][14] For instance, the ion at m/z 83 could subsequently lose carbon monoxide (CO) from the lactam group to yield a fragment at m/z 55 .

Diagram of Proposed Mass Spectrometry Fragmentation

MS_Fragmentation cluster_frags Primary Fragments M Molecular Ion (M⁺•) m/z = 126 F111 [M - CH₃]⁺ m/z = 111 M->F111 - •CH₃ F83 [M - C₃H₇]⁺ m/z = 83 M->F83 - •C₃H₇ F55 [M - C₃H₇ - CO]⁺ m/z = 55 F83->F55 - CO

Caption: Proposed EI-MS fragmentation pathway for 5-Isopropyl-1H-pyrazol-3(2H)-one.

Table 2: Predicted Key Ions in the Mass Spectrum of 5-Isopropyl-1H-pyrazol-3(2H)-one

m/z Value Proposed Fragment Ion Loss from Parent or Precursor
126 [C₆H₁₀N₂O]⁺• Molecular Ion (M⁺•)
111 [C₅H₇N₂O]⁺ Loss of •CH₃
83 [C₃H₃N₂O]⁺ Loss of •C₃H₇ (isopropyl)

| 55 | [C₂H₃N₂]⁺ | Loss of CO from m/z 83 |

Part 3: Synergistic Analysis and Structural Confirmation

Neither IR nor MS alone can definitively prove a structure, but together they provide powerful, complementary evidence.

  • The IR spectrum confirms the presence of the key functional groups: the N-H and C=O of the lactam system and the C-H bonds of the isopropyl group. It provides direct evidence of the molecular architecture.

  • The mass spectrum provides the exact molecular weight (126 g/mol ), which is consistent with the molecular formula C₆H₁₀N₂O. Furthermore, the fragmentation pattern strongly supports the proposed structure. The observed losses of 15 and 43 mass units are classic indicators of a substituent that can lose methyl and isopropyl groups, respectively, perfectly matching the side chain.

The IR data confirms a C=O group is present, and the MS data shows a fragment corresponding to the loss of CO. This synergy between identifying a functional group (IR) and observing its loss as a stable neutral molecule (MS) creates a highly trustworthy validation of the proposed structure.

Conclusion

The structural elucidation of 5-Isopropyl-1H-pyrazol-3(2H)-one is achieved with high confidence through the combined application of Infrared Spectroscopy and Mass Spectrometry. IR analysis confirms the presence of the defining lactam and isopropyl functional groups through their characteristic vibrational absorptions. Mass spectrometry complements this by establishing the correct molecular weight and demonstrating a fragmentation pattern consistent with the loss of the isopropyl side chain and subsequent ring fragmentation. This integrated analytical approach exemplifies a robust, self-validating workflow essential for researchers in chemical synthesis and drug development, ensuring the foundational integrity of their scientific investigations.

References

Sources

Foundational

The Dynamic Equilibrium: An In-depth Technical Guide to the Keto-Enol Tautomerism of 5-Substituted Pyrazol-3-ones

Foreword: The Pyrazolone Core - A Privileged Scaffold in Modern Drug Discovery Pyrazolones represent a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazolone Core - A Privileged Scaffold in Modern Drug Discovery

Pyrazolones represent a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive compounds.[1][2][3][4] Their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects, has cemented their status as a "biologically privileged" scaffold.[3][4][5] A key chemical feature that underpins the reactivity, physicochemical properties, and ultimately the biological function of these molecules is their capacity for prototropic tautomerism.[2][6] This in-depth guide provides a comprehensive exploration of the keto-enol tautomerism in 5-substituted pyrazol-3-ones, offering insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances of the different tautomeric forms, the analytical methodologies for their characterization, the factors governing their equilibrium, and the profound implications for drug design and development.

Unveiling the Tautomeric Landscape of 5-Substituted Pyrazol-3-ones

5-Substituted pyrazol-3-ones can exist in a dynamic equilibrium between three primary tautomeric forms: the keto (CH), enol (OH), and a second keto form (NH).[1] The relative populations of these tautomers are dictated by a delicate interplay of intramolecular electronic effects and intermolecular interactions with the surrounding environment.[1][6]

  • The Keto (CH) Form: Characterized by a methylene group at the C4 position.

  • The Enol (OH) Form: An aromatic hydroxypyrazole.

  • The Keto (NH) Form: Features an exocyclic C=O bond and an NH group within the pyrazole ring.

The interconversion between these forms is a rapid process, and understanding the predominant species in a given environment is crucial for predicting a molecule's behavior.

Caption: Tautomeric equilibrium of 5-substituted pyrazol-3-ones.

Deciphering the Tautomeric Equilibrium: A Multi-faceted Analytical Approach

The elucidation of the tautomeric composition of 5-substituted pyrazol-3-ones necessitates a combination of sophisticated analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling being the most powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is the preeminent technique for investigating tautomeric equilibria in solution.[7][8][9] By analyzing chemical shifts, coupling constants, and through variable temperature studies, one can gain quantitative insights into the relative abundance of each tautomer.

  • Proton (¹H) and Carbon (¹³C) NMR: The chemical shifts of the protons and carbons in the pyrazole ring are highly sensitive to the tautomeric form. For instance, the presence of a methylene group in the CH form gives a characteristic signal, while the OH form exhibits a distinct hydroxyl proton signal. In cases of rapid interconversion, averaged signals are observed, which can be resolved by lowering the temperature.[10]

  • Nitrogen (¹⁵N) NMR: The chemical shifts of the two nitrogen atoms in the pyrazole ring are markedly different in each tautomer, providing an unambiguous method for their differentiation.[8]

  • The Geminal ²J[pyrazole C-4,H-3(5)] Spin Coupling Constant: The magnitude of this coupling constant has been shown to be a reliable diagnostic tool. 1H-pyrazol-5-ols (OH-form) and 2,4-dihydro-3H-pyrazol-3-ones (CH-form) typically exhibit ²J values of approximately 9–11 Hz, whereas in 1,2-dihydro-3H-pyrazol-3-ones (NH-form), this value is significantly reduced to 4–5 Hz.[11]

X-ray Crystallography: Capturing the Solid-State Structure

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[7][8] This technique allows for the precise determination of bond lengths and angles, which can unequivocally distinguish between the keto and enol forms. It is important to note that the solid-state structure may not always reflect the tautomeric composition in solution.[12]

Computational Chemistry: A Theoretical Framework for Understanding Stability

Density Functional Theory (DFT) calculations have emerged as a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.[13][14][15] These theoretical studies can provide valuable insights into the geometric and energetic parameters of each tautomer in both the gas phase and in different solvent environments.[14][16]

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the keto and enol forms is influenced by a confluence of factors, including the electronic nature of substituents, the polarity of the solvent, and temperature.

The Role of Substituents

The electronic properties of the substituent at the 5-position (and other positions on the pyrazole ring) play a pivotal role in determining the preferred tautomer.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and alkyl groups tend to stabilize the tautomer where the substituent is at the C3 position.[6]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO₂ and -CN favor the tautomer where they are at the C5 position.

These preferences are a result of the intricate electronic interplay between the substituent and the pyrazole ring, affecting the overall stability of each tautomeric form.

Solvent Effects: The Environmental Conductor

The solvent environment has a profound impact on the tautomeric equilibrium.[1][17][18] The general principle is that polar solvents tend to favor the more polar tautomer.

  • Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with the pyrazolone, influencing the equilibrium. For instance, in DMSO-d6, a polar aprotic solvent, the enol form of some pyrazolones is often favored due to hydrogen bonding with the solvent.[8][19]

  • Nonpolar Solvents: In nonpolar solvents like chloroform and benzene, the less polar tautomer is generally more stable. For example, some pyrazolones exist predominantly in the CH form in CDCl₃.[11][19]

The following table summarizes the influence of substituents and solvents on the keto-enol equilibrium for a representative 5-substituted pyrazol-3-one.

5-Substituent (R)SolventPredominant TautomerReference
MethylDMSO-d6OH (enol)[19]
MethylCDCl₃CH (keto)[19]
PhenylDMSO-d6OH (enol)[8]
PhenylCDCl₃OH (enol)[8]

Experimental Protocols: A Practical Guide

Synthesis of a Representative 5-Substituted Pyrazol-3-one: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a common and efficient method for the synthesis of pyrazolones.[19][20][21]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Caption: Workflow for the synthesis of a 5-substituted pyrazol-3-one.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

This protocol outlines the steps for determining the tautomeric ratio in different solvents.

Materials:

  • Synthesized pyrazolone

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare two separate NMR samples by dissolving a small amount of the synthesized pyrazolone in CDCl₃ and DMSO-d₆, respectively.

  • Acquire ¹H NMR spectra for both samples at room temperature.

  • Integrate the characteristic signals for each tautomer. For example, integrate the methylene protons of the CH form and the methine proton of the OH form.

  • Calculate the percentage of each tautomer based on the integral values.

  • (Optional) Perform variable temperature (VT) NMR studies to observe the coalescence of signals and to study the thermodynamics of the tautomeric interconversion.[10]

Implications for Drug Development: The Case of Edaravone

The tautomeric behavior of pyrazolones has profound implications for their biological activity and pharmacokinetic properties. A prime example is Edaravone , a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[13][22]

Edaravone exists as a mixture of its three tautomeric forms and an anionic form under physiological conditions.[23][24] The antioxidant activity of Edaravone is believed to be dependent on its tautomeric state, with the N-H tautomer being a better electron donor and the O-H tautomer being a more effective hydrogen atom donor.[13][14] Furthermore, the ability of Edaravone to cross the blood-brain barrier (BBB) is also influenced by its tautomeric form.[24] This highlights the critical importance of considering tautomerism in the design and development of new pyrazolone-based drugs. A slight modification to the Edaravone structure can significantly shift the tautomeric equilibrium, leading to altered BBB permeability and potentially different therapeutic outcomes.[24]

Caption: The influence of tautomerism on drug development.

Conclusion: A Dynamic Perspective for Future Research

The keto-enol tautomerism of 5-substituted pyrazol-3-ones is a fascinating and fundamentally important aspect of their chemistry. A thorough understanding of this dynamic equilibrium is paramount for researchers in medicinal chemistry and drug development. By employing a combination of advanced analytical techniques and computational methods, we can unravel the complexities of their tautomeric behavior. This knowledge is not merely academic; it is a critical component in the rational design of novel pyrazolone-based therapeutics with enhanced efficacy and improved pharmacokinetic profiles. Future research should continue to explore the subtle interplay of substituent effects and the microenvironment to gain even greater control over the tautomeric landscape, ultimately paving the way for the next generation of pyrazolone-based medicines.

References

  • Diaz de Villegas, D., Elguero, J., Foces-Foces, C., García Laureiro, J. I., Hernández Cano, F., Limbach, H.-H., Smith, J. A. S., & Toiron, C. (1992). The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1744. [Link]

  • Ilieva, S., & Hadjieva, B. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications, 54(1), 65-71. [Link]

  • Ferreira, N. R., de Menezes, L. R. A., da Silva, A. C. M., de Oliveira, R. B., de Faria, D. L. A., & de Almeida, W. B. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Saudi Pharmaceutical Society, 28(8), 919-929. [Link]

  • Holzer, W., & Mereiter, K. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 143. [Link]

  • Özdemir, A., Gümüş, M. H., & Çetinkaya, E. (2018). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 23(9), 2149. [Link]

  • Queiroz, A. C., de Almeida, W. B., & de Oliveira, R. B. (2015). Tautomerism and Radical-Scavenging Activity of Edaravone by DFT Methods. International Journal of Quantum Chemistry, 115(15), 989-997. [Link]

  • Aguiar, S., et al. (2025). Exploring Nano-Delivery Systems to Enhance the Edaravone Performance in Amyotrophic Lateral Sclerosis Treatment. ResearchGate. [Link]

  • Kikugawa, K., Kato, T., & Hayakawa, T. (2000). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. Biological and Pharmaceutical Bulletin, 23(5), 549-553. [Link]

  • Wikipedia contributors. (2023, November 11). Phenylpyrazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Ghammamy, S., Tavakol, H., & Mehrani, K. (2012). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 124(5), 1135-1140. [Link]

  • Boulebd, H., et al. (2020). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journament. [Link]

  • Lesiak, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2631. [Link]

  • Holzer, W. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

  • Holzer, W., & Hallak, L. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(32), 6791-6805. [Link]

  • ResearchGate. (n.d.). Three Tautomeric structures of the Pyrazolone nucleus. ResearchGate. [Link]

  • Ferreira, M. M. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 26. [Link]

  • Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(12), 2032-2056. [Link]

  • Singh, P. P., & Kumar, A. (2024). What impact does tautomerism have on drug discovery and development?. Future Medicinal Chemistry, 16(14), 935-949. [Link]

  • Elguero, J., et al. (1993). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 989-992. [Link]

  • Kim, J. H., et al. (2020). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Journal of Molecular Structure, 1215, 128272. [Link]

  • Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

  • Elguero, J., et al. (2015). The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. [Link]

  • Snavely, F. A., & Yoder, C. H. (1968). A Study of Tautomerism in Arylazopyrazolones and Related Heterocycles with Nuclear Magnetic Resonance Spectroscopy. The Journal of Organic Chemistry, 33(2), 513-515. [Link]

  • Basiri, D., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4752. [Link]

  • Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Taylor & Francis. [Link]

  • Kumar, A. K., & Kumar, K. A. (2014). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 6(4), 1273-1288. [Link]

  • CORE. (n.d.). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE. [Link]

  • ResearchGate. (n.d.). Synthesis of 3(5)-substituted pyrazoles 58. ResearchGate. [Link]

  • Ferreira, M. M. C., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Anand, D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2018(5), 234-266. [Link]

  • Al-Sanea, M. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6428. [Link]

  • Acar, Çelik, S., & Dege, N. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1301, 137353. [Link]

  • Reddit. (2023, July 19). Tautomers of 3-methyl-5-pyrazolone. r/OrganicChemistry. [Link]

  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. (n.d.). USC. [Link]

  • Khan, I., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(4), 362-371. [Link]

  • Ferreira, M. M. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU. [Link]

  • DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. Molecules, 26(16), 4983. [Link]

Sources

Exploratory

Solubility Profiling and Purification Strategies for 5-Isopropyl-1H-pyrazol-3(2H)-one

Executive Summary 5-Isopropyl-1H-pyrazol-3(2H)-one (CAS: 4545-62-4) is a critical heterocyclic intermediate, most notably utilized in the synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives, including the blockbuster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Isopropyl-1H-pyrazol-3(2H)-one (CAS: 4545-62-4) is a critical heterocyclic intermediate, most notably utilized in the synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives, including the blockbuster drug Sildenafil .

As a Senior Application Scientist, I have observed that the solubility behavior of this compound is dominated by its tautomeric equilibrium and hydrogen-bonding capacity . While specific temperature-dependent solubility tables are often proprietary to API manufacturers, this guide synthesizes available physicochemical data, structural analysis, and field-proven purification protocols to provide a comprehensive operational framework.

Key Takeaways:

  • Primary Solvents: Lower alcohols (Methanol, Ethanol) and dipolar aprotic solvents (DMSO, DMF).

  • Anti-Solvents: Water (at neutral pH) and non-polar hydrocarbons (Heptane, Hexane).

  • Purification Strategy: Recrystallization via cooling in ethanol or anti-solvent precipitation (Methanol/Water).

Physicochemical Context & Tautomerism

To master the solubility of this compound, one must first understand its dynamic structure. The molecule exists in a tautomeric equilibrium between the pyrazolone (keto) form and the hydroxypyrazole (enol) form.

Tautomeric Equilibrium

The solvent polarity significantly influences this equilibrium, which in turn dictates solubility and crystal habit.

  • In Polar Protic Solvents (e.g., Methanol): The OH (enol) form is often stabilized by hydrogen bonding, enhancing solubility.

  • In Non-Polar Solvents (e.g., Toluene): The keto form may predominate, often leading to dimerization and lower solubility.

Tautomerism Keto Keto Form (Pyrazolone) Dominant in Non-Polar Enol Enol Form (Hydroxypyrazole) Stabilized by Alcohols Keto->Enol Tautomerization Solvent Solvent Interaction (H-Bonding) Solvent->Keto Solvates Solvent->Enol Stabilizes

Figure 1: Tautomeric equilibrium of 5-Isopropyl-1H-pyrazol-3(2H)-one influenced by solvent polarity.

Solubility Profile & Solvent Selection

Based on structural analogs (e.g., 3-methyl-1-phenyl-5-pyrazolone) and purification literature for sildenafil intermediates, the following solubility trends are established.

Qualitative Solubility Data
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Lower Alcohols Methanol, Ethanol, IPAHigh Preferred for recrystallization. Solubility increases significantly with temperature (

).
Dipolar Aprotic DMSO, DMF, NMPVery High Used for reaction media; difficult to remove due to high boiling points.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good for extraction but environmental concerns limit scale-up use.
Esters Ethyl AcetateModerate to Low Often used as a "wash" solvent to remove non-polar impurities.
Water Water (pH 7)Low Acts as an anti-solvent. Solubility increases at high/low pH due to amphoteric nature.
Hydrocarbons Hexane, Heptane, TolueneVery Low Excellent anti-solvents for precipitation.
Thermodynamic Analysis (The Apelblat Model)

For precise process control, researchers should model experimental solubility data using the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical constants determined by regression analysis of experimental data.

  • Utility: Allows for the prediction of saturation points at any temperature, critical for designing cooling crystallization curves.

Experimental Protocol: Determination of Solubility

Since batch-specific impurities can alter solubility, rely on this self-validating protocol rather than static literature values.

Laser Monitoring Method (Dynamic)

This method is superior to gravimetric analysis for detecting the precise "clear point" (dissolution) and "cloud point" (nucleation).

Workflow:

  • Preparation: Place a known mass of solute and solvent in a jacketed glass vessel.

  • Equilibration: Agitate at constant speed (e.g., 300 rpm).

  • Heating Ramp: Increase temperature at 0.5 K/min while monitoring laser transmission.

    • Event: Transmission jumps from 0% to 100% = Saturation Temperature (

      
      ) .
      
  • Cooling Ramp: Decrease temperature at 0.5 K/min.

    • Event: Transmission drops = Metastable Zone Width (MSZW) limit.

SolubilityProtocol Start Start: Define Solvent System Prep Weigh Solute & Solvent (Gravimetric) Start->Prep Heat Heat Ramp (0.5 K/min) Agitation: 300 rpm Prep->Heat Detect Laser Transmission > 95%? (Clear Point) Heat->Detect Detect->Heat No Record Record Saturation Temp (T_sat) Detect->Record Yes Model Fit to Apelblat Equation Record->Model

Figure 2: Dynamic laser monitoring workflow for precise solubility determination.

Purification & Crystallization Strategies

The purity of 5-Isopropyl-1H-pyrazol-3(2H)-one is paramount for downstream sildenafil synthesis, as impurities (e.g., regioisomers) are difficult to remove later.

Protocol: Recrystallization from Ethanol

This is the industry-standard "Green Chemistry" approach.

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 5-7 mL per gram.

  • Heating: Heat to reflux (~78°C). The solution should become clear.

    • Troubleshooting: If insolubles remain, perform a hot filtration to remove inorganic salts.

  • Cooling:

    • Rapid Cooling: Plunge into ice bath

      
       Small crystals (hard to filter).
      
    • Controlled Cooling: Ramp down at 5°C/hour

      
       Large, pure prisms.
      
  • Isolation: Filter under vacuum. Wash cake with cold ethanol (

    
    ).
    
  • Drying: Vacuum dry at

    
     to constant weight.
    
Protocol: Anti-Solvent Precipitation (Methanol/Water)

Useful when the compound is too soluble in ethanol to crystallize effectively upon cooling.

  • Dissolve crude material in a minimum volume of Methanol at room temperature.

  • Slowly add Water dropwise with vigorous stirring.

  • Stop addition when a persistent turbidity (cloudiness) is observed.

  • Cool to

    
     to drive precipitation.
    
  • Filter and wash with a 1:1 Methanol/Water mixture.

References

  • Dunn, P. J., et al. (2005). "Sildenafil citrate (Viagra): an example of green chemistry in the pharmaceutical industry." Green Chemistry. Link

    • Context: Discusses the synthesis route and purification of pyrazole intermedi
  • Dale, D. J., et al. (2000). "The Process Development of Sildenafil Citrate." Organic Process Research & Development. Link

    • Context: Detailed optimization of the pyrazole formation and isol
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link

    • Context: Establishes the mathematical framework (Apelblat equation)
  • Sigma-Aldrich. "5-Isopropyl-1H-pyrazole-3-carboxylic acid (Related Analog) Safety Data Sheet." Link

    • Context: Provides baseline physicochemical safety and handling data for isopropyl-pyrazole deriv
Foundational

Theoretical studies on the stability of pyrazole tautomers.

Executive Summary In medicinal chemistry, the pyrazole ring ( ) is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents. However, its utility is complicated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring (


) is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents. However, its utility is complicated by annular tautomerism —the rapid migration of a proton between the two nitrogen atoms (

and

).

For a mono-substituted pyrazole, this results in two distinct species: the 3-substituted and 5-substituted tautomers.[1][2] Ignoring this equilibrium leads to critical failures in Structure-Based Drug Design (SBDD), as the dominant tautomer in solution may differ from the bioactive conformation required by the protein pocket.

This guide provides a rigorous theoretical framework for predicting pyrazole tautomer stability, synthesizing Quantum Mechanics (QM) protocols with experimental validation strategies.

Part 1: The Physics of Pyrazole Tautomerism

The Equilibrium

Unsubstituted pyrazole exists as 1H-pyrazole. Due to symmetry, the


 and 

forms are identical. However, introducing a substituent (

) at position 3 breaks this symmetry, creating a thermodynamic competition between:
  • Tautomer A (3-R-1H-pyrazole): Proton on

    
    ; substituent adjacent to the imine-like 
    
    
    
    .
  • Tautomer B (5-R-1H-pyrazole): Proton on

    
    ; substituent adjacent to the amine-like 
    
    
    
    (proximal to the proton).
Key Driving Forces

The stability ratio (


) is governed by three competing vectors:
  • Electronic Effects (Hammett

    
    ):  Electron-Withdrawing Groups (EWGs) generally destabilize the 5-position due to repulsion between the substituent's dipole and the 
    
    
    
    dipole.
  • Steric Hindrance: Bulky groups at position 5 clash with the

    
     proton, strongly favoring the 3-tautomer.
    
  • Solvation & H-Bonding: Polar solvents stabilize the tautomer with the higher dipole moment. In protein pockets, specific H-bonds can lock the "less stable" high-energy tautomer, a phenomenon known as the "chameleon effect."

Part 2: Computational Methodologies (The "How-To")

To accurately predict


, one cannot rely on molecular mechanics (force fields) alone. Density Functional Theory (DFT) is the minimum standard.
Recommended Level of Theory
  • Geometry Optimization: B3LYP/6-311++G(d,p)

    • Rationale: The "++" diffuse functions are non-negotiable for describing the lone pair electrons on the nitrogen, which are critical for H-bonding.

  • Single Point Energy: M06-2X/def2-TZVP or wB97X-D/cc-pVTZ

    • Rationale: B3LYP fails to account for dispersion forces. M06-2X (Minnesota functional) is parameterized for non-covalent interactions, yielding errors < 1.0 kcal/mol for tautomerization energies.

  • Solvation Model: SMD (Solvation Model based on Density) is superior to standard PCM for calculating

    
     of heterocycles.
    
Computational Workflow

The following diagram outlines the self-validating protocol for determining tautomer ratios.

TautomerWorkflow cluster_QM Quantum Mechanics (Gaussian/ORCA) Start Input Structure (3-substituted Pyrazole) Enum Enumerate Tautomers (3-H and 5-H forms) Start->Enum Opt Geometry Opt + Freq B3LYP/6-311++G(d,p) (Vacuum) Enum->Opt Check Imaginary Freqs? Opt->Check Check->Opt Yes (Fix) Energy Single Point Energy M06-2X/def2-TZVP (SCRF=SMD) Check->Energy No (Minima) Calc Calculate Boltzmann Dist. ΔG = -RT ln(K) Energy->Calc Output Dominant Tautomer Identified Calc->Output

Figure 1: Standardized DFT workflow for tautomer stability prediction. Note the separation of geometry optimization (cost-effective) and final energy scoring (high accuracy).

Part 3: Substituent & Environmental Effects

The following data summarizes theoretical trends validated against experimental NMR data.

Quantitative Trends (Relative Energies)

Positive


 indicates the 3-substituted form is more stable.
Substituent TypeExample GroupDominant Phase (Gas)Dominant Phase (Water)Mechanistic Driver
Alkyl (Weak EDG)

,

3-isomer 3-isomer Steric clash in 5-isomer destabilizes N-H.
Strong EWG

,

3-isomer 3-isomer Lone pair repulsion; Acidity of N-H increases.
Strong EDG

,

5-isomer Equilibrium H-bonding between substituent and N-H stabilizes 5-form.
Aromatic

3-isomer 3-isomer Conjugation efficiency is slightly better in 3-form.
The "Water Bridge" Phenomenon

In aqueous solution, the barrier to tautomerization drops significantly. Theoretical studies confirm that a two-water molecule bridge lowers the activation energy (


) for proton transfer from ~40 kcal/mol (vacuum) to < 15 kcal/mol.
  • Implication: In MD simulations, you must include explicit waters near the pyrazole nitrogen to observe tautomer flipping; implicit solvent models (continuum) will not capture the kinetics of the transition.

Part 4: Applied Protocol for Drug Design

In docking campaigns, a common error is "tautomer bias"—docking only the low-energy solution tautomer. However, the protein environment can shift the equilibrium.

The Penalty Calculation

If a protein requires the "rare" tautomer (e.g., 5-methylpyrazole) to bind, the binding affinity (


) is penalized by the energy cost to generate that tautomer (

).


If


 is > 5 kcal/mol, the compound is unlikely to be potent, regardless of how well it fits the pocket visually.
Decision Tree for Virtual Screening

DrugDesign Lib Ligand Library TautGen Generate Tautomers (LigPrep/Epik) Lib->TautGen QM_Filter QM Energy Penalty (Is ΔG > 5 kcal/mol?) TautGen->QM_Filter Discard Discard High Energy Tautomer QM_Filter->Discard Yes Dock Docking (Glide/Gold) QM_Filter->Dock No Analysis Analyze H-Bond Network Dock->Analysis

Figure 2: Integration of tautomer energy penalties into high-throughput virtual screening.

Part 5: Experimental Validation

Theoretical predictions must be ground-truthed. The following methods are the gold standard for validating calculated ratios.

Solution-Phase NMR
  • 1H NMR: Often fails due to rapid proton exchange (broad signals).

  • 13C NMR: The most reliable method.

    • Protocol: Measure in

      
       (slows exchange).
      
    • Diagnostic:

      
       and 
      
      
      
      carbons have distinct shifts.[1][2] In 3(5)-methylpyrazole, if the equilibrium is fast, you see an average signal. If frozen (low temp), you see distinct peaks.
  • 15N NMR: The chemical shift difference between pyrrole-like N (-160 ppm) and pyridine-like N (-70 ppm) is massive. This is the definitive probe for tautomer ratios.

X-Ray Crystallography[3]
  • Warning: Crystal packing forces often lock a single tautomer that may not be the dominant solution species. Do not use small-molecule crystal structures (CSD) to validate solution-phase QM energies without accounting for lattice energy.

References

  • Alkorta, I., & Elguero, J. (2021). Theoretical studies on the tautomerism of pyrazoles.[2][3][4][5][6][7] Journal of Chemical Information and Modeling.[8]

  • Claramunt, R. M., et al. (2019). The tautomerism of 3(5)-phenylpyrazoles: An experimental and theoretical study. New Journal of Chemistry.

  • Jorgensen, W. L. (2016). Efficient drug lead discovery and optimization.[9] Accounts of Chemical Research. (Context on FEP/Tautomer penalties).

  • Gaussian 16 User Guide. SCRF and SMD Solvation Models.

  • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery.[3] Chemical Reviews.

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 5-Isopropyl-1H-pyrazol-3(2H)-one: A Comprehensive Guide

An Application Note for Drug Development Professionals Abstract This document provides a detailed, research-grade protocol for the synthesis of 5-Isopropyl-1H-pyrazol-3(2H)-one, a heterocyclic compound belonging to the p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract This document provides a detailed, research-grade protocol for the synthesis of 5-Isopropyl-1H-pyrazol-3(2H)-one, a heterocyclic compound belonging to the pyrazolone class. Pyrazolone derivatives are of significant interest in medicinal chemistry, forming the core scaffold of numerous drugs with anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This guide is designed for researchers in drug development and medicinal chemistry, offering a step-by-step methodology grounded in established chemical principles. The protocol emphasizes not only the procedural steps but also the underlying causality, safety considerations, and methods for analytical validation of the final product.

Introduction and Scientific Background

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. Their versatile biological activities have made them a cornerstone in pharmaceutical research for over a century.[1][5] The synthesis of pyrazolone derivatives is a fundamental process in the development of new chemical entities.

The primary and most robust method for synthesizing pyrazolones is the Knorr pyrazole synthesis .[2][6] This powerful reaction involves the cyclocondensation of a β-keto ester with a hydrazine derivative.[7][8][9] For the specific synthesis of 5-Isopropyl-1H-pyrazol-3(2H)-one, the reaction proceeds between ethyl isobutyrylacetate (the β-keto ester) and hydrazine hydrate .

The mechanism initiates with a nucleophilic attack by one of the hydrazine's nitrogen atoms on the ketone carbonyl of the β-keto ester, forming a hydrazone intermediate.[6][10] This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl. This second step results in cyclization and the subsequent elimination of an ethanol molecule to yield the stable five-membered pyrazolone ring.[6][7] The reaction is typically facilitated by an acid catalyst, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[6]

Experimental Workflow and Reaction Mechanism

The overall process is a straightforward, one-pot synthesis from commercially available starting materials.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Process cluster_3 Final Product A Ethyl Isobutyrylacetate C Acid-Catalyzed Cyclocondensation (Knorr Synthesis) A->C B Hydrazine Hydrate B->C D Reaction Work-up & Precipitation C->D Reaction Completion E Purification (Recrystallization) D->E Crude Product F 5-Isopropyl-1H-pyrazol-3(2H)-one E->F Pure Product

Caption: High-level workflow for the synthesis of 5-Isopropyl-1H-pyrazol-3(2H)-one.

The detailed mechanism below illustrates the key steps of the cyclocondensation reaction.

G start Ethyl Isobutyrylacetate + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone 1. Nucleophilic Attack (Ketone Carbonyl) cyclized Cyclized Intermediate hydrazone->cyclized 2. Intramolecular Attack (Ester Carbonyl) product 5-Isopropyl-1H-pyrazol-3(2H)-one + Ethanol cyclized->product 3. Elimination of Ethanol

Caption: Simplified reaction mechanism for the Knorr pyrazolone synthesis.

Detailed Experimental Protocol

3.1. Materials and Reagents

This table summarizes the necessary reagents for the synthesis. It is crucial to use reagents of appropriate purity to ensure a high yield and minimize side reactions.

ReagentCAS NumberMolecular Wt. ( g/mol )Moles (mmol)EquivalentsAmount
Ethyl isobutyrylacetate7152-15-0[11]158.19501.07.91 g (8.07 mL)
Hydrazine hydrate (~64%)7803-57-850.06551.12.75 g (2.67 mL)
Ethanol (200 proof)64-17-546.07--100 mL
Glacial Acetic Acid64-19-760.05-Catalytic~0.5 mL

Required Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

3.2. Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All handling must be performed inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Ethanol is a flammable liquid. Ensure that the heating mantle is spark-free and that no open flames are present in the laboratory.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl isobutyrylacetate (7.91 g, 50 mmol) and ethanol (100 mL). Stir the mixture until a homogeneous solution is formed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (~0.5 mL) to the solution. The acid serves to activate the ketone for nucleophilic attack.[6]

  • Hydrazine Addition: Slowly add hydrazine hydrate (2.75 g, 55 mmol) to the stirring solution dropwise over 5-10 minutes. An exotherm may be observed. If the solution begins to warm significantly, the flask can be partially submerged in an ice bath to moderate the temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Let the reaction proceed under reflux for 2-3 hours. The purpose of reflux is to provide the necessary activation energy to drive the cyclization and dehydration steps to completion.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. Spot the starting material (ethyl isobutyrylacetate) and the reaction mixture. The reaction is considered complete when the starting material spot is no longer visible.[6][12]

  • Product Precipitation (Work-up): After completion, remove the heating mantle and allow the flask to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes. The product, which is less soluble in cold ethanol, should precipitate as a white or off-white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product twice with a small amount of cold ethanol (~15 mL each wash) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum or in a drying oven at a moderate temperature (50-60°C) until a constant weight is achieved. The typical yield is in the range of 80-90%.

3.4. Purification

If further purification is required, the crude product can be recrystallized from an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration and dry as described previously.

Analytical Characterization

Validation of the synthesized 5-Isopropyl-1H-pyrazol-3(2H)-one is essential. The following analytical techniques are standard for structural confirmation and purity assessment.

  • Physical Appearance: White to off-white crystalline solid.

  • Melting Point: The literature-reported melting point can be used as an initial indicator of purity.

  • ¹H NMR Spectroscopy: (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals: a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl CH, a singlet for the CH₂ group in the pyrazolone ring, and broad singlets for the two NH protons. The integration of these signals should correspond to the number of protons.[13][14][15]

  • ¹³C NMR Spectroscopy: (101 MHz, DMSO-d₆): The spectrum should reveal signals for the carbonyl carbon (~160-170 ppm), the carbons of the C=C bond within the ring, the CH and CH₃ carbons of the isopropyl group, and the CH₂ carbon of the ring.[13][14][15]

  • FT-IR Spectroscopy: (KBr pellet, cm⁻¹): Key vibrational bands are expected for the N-H stretch (broad, ~3200-3400 cm⁻¹), the C=O stretch of the amide (~1650-1700 cm⁻¹), and the C=N stretch (~1550-1600 cm⁻¹).[4][5][13]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z = 127.08, confirming the molecular weight of the compound (C₆H₁₀N₂O = 126.16 g/mol ).[16]

By following this comprehensive protocol, researchers can reliably synthesize and validate 5-Isopropyl-1H-pyrazol-3(2H)-one, providing a valuable scaffold for further derivatization and exploration in drug discovery programs.

References

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. ResearchGate.
  • Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity. ResearchGate.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Enantioselective synthesis of pyrazolone derivatives catalysed by a chiral squaramide catalyst. Royal Society of Chemistry. Available at: [Link]

  • Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair. ScienceDirect.
  • Preparation process of ethyl isobutyrylacetate. Google Patents.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Synthesis of β-keto esters by cross-Claisen condensation. ResearchGate. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. National Center for Biotechnology Information. Available at: [Link]

  • The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. ResearchGate. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences.
  • An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Hilaris Publisher. Available at: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. National Center for Biotechnology Information. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Electrophilic substitution reactions of 5-Isopropyl-1H-pyrazol-3(2H)-one.

An In-Depth Guide to the Electrophilic Substitution of 5-Isopropyl-1H-pyrazol-3(2H)-one: Application Notes and Protocols For inquiries, please contact: Senior Application Scientist, Gemini Division Google Research Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Electrophilic Substitution of 5-Isopropyl-1H-pyrazol-3(2H)-one: Application Notes and Protocols

For inquiries, please contact: Senior Application Scientist, Gemini Division Google Research

Abstract

5-Isopropyl-1H-pyrazol-3(2H)-one is a key heterocyclic scaffold with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility stems from the versatile reactivity of the pyrazolone core, particularly its susceptibility to electrophilic substitution. This guide provides a comprehensive overview of the principles governing these reactions, focusing on regioselectivity and mechanistic considerations. Detailed, field-tested protocols for key transformations—halogenation, nitration, and acylation—are presented, accompanied by expert insights into experimental design, troubleshooting, and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Foundational Principles: Structure and Reactivity

The reactivity of 5-Isopropyl-1H-pyrazol-3(2H)-one is dictated by its unique electronic structure and tautomeric nature. Understanding these fundamentals is critical for predicting and controlling reaction outcomes.

Tautomeric Equilibria

Pyrazolones exist as an equilibrium of multiple tautomeric forms. The predominant forms for 5-Isopropyl-1H-pyrazol-3(2H)-one are the CH-keto, OH-enol (aromatic), and NH-lactam forms.[3] The specific equilibrium is influenced by the solvent, pH, and temperature. In many organic solvents, the CH and NH forms are significant. The existence of the enol form is crucial as its deprotonation creates a highly nucleophilic enolate, which drives reactivity at the C4 position.

Tautomerism CH CH-Keto Form (5-Isopropyl-1H-pyrazol-3(2H)-one) OH OH-Enol Form (5-Isopropyl-1H-pyrazol-3-ol) CH->OH Keto-Enol Tautomerism NH NH Form (3-Isopropyl-1H-pyrazol-5-ol) CH->NH Lactam-Lactim Tautomerism

Figure 1: Tautomeric forms of 5-isopropyl-pyrazolone.

Regioselectivity in Electrophilic Attack

The pyrazole ring is an electron-rich aromatic system, making it reactive towards electrophiles.[4] The regioselectivity of electrophilic substitution is overwhelmingly directed to the C4 position.[5][6]

  • Electronic Effects: The nitrogen atoms at positions 1 and 2 exert a strong electron-withdrawing inductive effect, which deactivates the adjacent C3 and C5 positions towards electrophilic attack.[7] Conversely, the lone pair on the N1 nitrogen participates in conjugation, enriching the electron density of the ring, particularly at C4. This makes the C4 carbon the most nucleophilic center.

  • Steric Effects: The bulky isopropyl group at the C5 position provides significant steric hindrance, further disfavoring attack at this position and reinforcing the inherent electronic preference for the C4 position.

Regioselectivity cluster_0 Reactivity Profile of Pyrazolone Ring Pyrazolone <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'BGCOLOR='#FFFFFF'><TR><TDCOLSPAN='3'BGCOLOR='#4285F4'><FONTCOLOR='#FFFFFF'>5-Isopropyl-1H-pyrazol-3(2H)-oneFONT>TD>TR><TR><TD>C5 (i-Pr)TD><TD>C4TD><TD>C3 (=O)TD>TR><TR><TD>Slightly deactivated (sterics)TD><TDBGCOLOR='#EA4335'><FONTCOLOR='#FFFFFF'>Highly Activated (Most Nucleophilic)FONT>TD><TD>Deactivated (Inductive Effect)TD>TR>TABLE> Product 4-Substituted Product Pyrazolone->Product  Attack at C4 Position Electrophile E+

Figure 2: Logical diagram illustrating the high regioselectivity for C4 substitution.

Application & Protocol: Halogenation

Halogenation at the C4 position is a fundamental transformation for introducing synthetic handles for further diversification, such as in cross-coupling reactions.

Application Note: Halogenation

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Reagents like N-halosuccinimides (NBS, NCS) are often preferred over elemental halogens (Br₂, Cl₂) as they are easier to handle and often provide cleaner reactions with fewer side products.[8] The choice of solvent is critical; polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM) are commonly employed. For less reactive substrates or when using elemental halogens, a Lewis acid catalyst may be required, although the high reactivity of the pyrazolone ring often makes this unnecessary.

Protocol: C4-Bromination using N-Bromosuccinimide (NBS)

This protocol describes a reliable method for the selective monobromination of 5-Isopropyl-1H-pyrazol-3(2H)-one at the C4 position.

Materials:

  • 5-Isopropyl-1H-pyrazol-3(2H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-Isopropyl-1H-pyrazol-3(2H)-one (1.40 g, 10.0 mmol, 1.0 equiv).

  • Dissolution: Add 25 mL of anhydrous acetonitrile. Stir the mixture at room temperature until all the solid has dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 equiv) to the solution in one portion.

    • Scientist's Note: A slight excess of NBS ensures complete consumption of the starting material. Adding it in portions may be necessary for larger-scale reactions to control any exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Quenching: Once the reaction is complete, pour the mixture into 50 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted bromine species. Stir for 10 minutes.

  • Work-up & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add 50 mL of ethyl acetate and shake well.

    • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove any acidic byproducts), and 50 mL of brine.

    • Trustworthiness Check: The bicarbonate wash is crucial for removing succinimide, which is slightly acidic and can complicate purification.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 4-Bromo-5-isopropyl-1H-pyrazol-3(2H)-one.

Data Summary: Halogenation Conditions
Halogenating AgentStoichiometry (equiv)SolventTemp (°C)Typical YieldReference
N-Chlorosuccinimide (NCS)1.05 - 1.1ACN or DCM25 - 4085-95%[8]
N-Bromosuccinimide (NBS)1.05 - 1.1ACN or DMF2590-98%[9]
N-Iodosuccinimide (NIS)1.1 - 1.2ACN25 - 5080-90%[8]
Sulfuryl Chloride (SO₂Cl₂)1.0DCM0 - 2580-90%N/A

Application & Protocol: Nitration

Nitration introduces a versatile nitro group at the C4 position, which can be a precursor for amines, nitroalkenes, and other valuable functional groups.

Application Note: Nitration

Direct nitration of pyrazoles requires careful control of conditions to prevent side reactions or degradation.[10] A mixture of concentrated nitric acid and sulfuric acid is the classic reagent, generating the highly electrophilic nitronium ion (NO₂⁺).[5] However, due to the sensitivity of the pyrazolone ring, this method can lead to oxidation or decomposition. Milder conditions, such as using nitric acid in acetic anhydride or trifluoroacetic anhydride, can offer better control and higher yields.[11] The reaction is highly exothermic and must be performed at low temperatures (e.g., 0-10 °C).

Nitration_Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ Pyrazolone Pyrazolone Ring NO2+->Pyrazolone H2O H₂O Sigma Sigma Complex (Intermediate) Pyrazolone->Sigma + NO₂⁺ Product 4-Nitro-Pyrazolone Sigma->Product - H⁺

Sources

Method

Protocol for the Regioselective N-Alkylation of 5-Isopropyl-3-Hydroxypyrazole

An Application Guide for Drug Development Professionals This guide provides a comprehensive protocol for the N-alkylation of 5-isopropyl-3-hydroxypyrazole, a common scaffold in medicinal chemistry. Authored for researche...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

This guide provides a comprehensive protocol for the N-alkylation of 5-isopropyl-3-hydroxypyrazole, a common scaffold in medicinal chemistry. Authored for researchers and drug development scientists, this document moves beyond a simple recitation of steps to explain the critical chemical principles governing the reaction, with a particular focus on achieving high regioselectivity.

Strategic Importance and Core Challenge

N-alkylated pyrazoles are foundational components in a multitude of FDA-approved drugs and agrochemicals, valued for their metabolic stability and role as bioisosteres for amides or phenols.[1][2] The N-alkylation of the pyrazole core is a pivotal step in the synthesis of these molecules. However, the process is complicated by the presence of two reactive nitrogen atoms within the pyrazole ring, which can lead to the formation of regioisomeric mixtures that are often difficult to separate.[3][4]

For an unsymmetrical substrate like 5-isopropyl-3-hydroxypyrazole, alkylation can occur at either the N1 or N2 position. The primary challenge is to control the reaction conditions to selectively produce the desired isomer.

The Regioselectivity Challenge: N1 vs. N2 Alkylation

The tautomeric nature of the pyrazole ring means that the two nitrogen atoms exhibit similar reactivity, complicating selective functionalization.[3] The outcome of the alkylation is a delicate balance of steric, electronic, and systemic factors.

Tautomerism and competitive N-alkylation pathways.
Factors Influencing Regioselectivity

Achieving a high N1:N2 ratio is not accidental; it is directed by a careful selection of reaction parameters.

  • Steric Hindrance : This is often the dominant factor. Alkylation typically favors the less sterically hindered nitrogen atom.[4] In 5-isopropyl-3-hydroxypyrazole, the bulky isopropyl group at the C5 position significantly obstructs the adjacent N1 atom. Consequently, alkylating agents will preferentially attack the more accessible N2 atom. However, the tautomer in which the hydrogen is on N2, presenting N1 for alkylation, is often thermodynamically favored, leading to the N1-alkylated product. The interplay is subtle, but generally, substitution at the 3- and 5-positions directs alkylation to the less hindered nitrogen.[2]

  • Base and Counter-ion : The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for deprotonating the pyrazole. Using NaH can prevent the formation of regioisomeric products in certain reactions.[1][4] Weaker bases like potassium carbonate (K₂CO₃) are also widely used and can offer high selectivity, particularly for N1-alkylation of 3-substituted pyrazoles when paired with a polar aprotic solvent.[4] The nature of the cation can also influence the reaction's regioselectivity.[5]

  • Solvent Choice : The polarity of the solvent plays a crucial role.[4] Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are standard choices as they effectively solvate the cation of the pyrazolide salt, leaving a more reactive "naked" anion. This often enhances reaction rates and can favor the formation of a single regioisomer.[4] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.

  • Alkylating Agent : The reactivity of the alkylating agent (R-X) follows the general trend of I > Br > Cl > OTs.[4] Using a more reactive alkyl halide can sometimes improve yields without compromising selectivity. The steric bulk of the alkylating agent itself can also influence the outcome.[4]

Recommended Protocol: Base-Mediated N-Alkylation

This protocol provides a robust starting point for the N-alkylation of 5-isopropyl-3-hydroxypyrazole using a standard alkyl halide and base. It is designed to favor the thermodynamically preferred N1-alkylation product.

Materials:

  • 5-isopropyl-3-hydroxypyrazole (1.0 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.2 eq)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) OR Potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • For work-up: Water, Ethyl acetate (EtOAc), Brine (saturated aq. NaCl), Anhydrous sodium sulfate (Na₂SO₄)

  • For NaH quench: Saturated aqueous ammonium chloride (NH₄Cl) solution

Experimental Workflow Visualization

G start Setup reagents 1. Add Pyrazole and Base to Anhydrous Solvent start->reagents stir1 2. Stir at 0°C (NaH) or RT (K2CO3) for 15-30 min reagents->stir1 add_alkyl 3. Add Alkyl Halide (dropwise) stir1->add_alkyl react 4. Stir at Desired Temperature (RT to 80°C) for 4-24h add_alkyl->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Quench & Aqueous Work-up monitor->workup Reaction Complete extract 7. Extract with Organic Solvent workup->extract dry 8. Dry, Filter & Concentrate extract->dry purify 9. Purify via Column Chromatography dry->purify end Characterize Product purify->end

General experimental workflow for base-mediated N-alkylation.

Procedure:

  • Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 5-isopropyl-3-hydroxypyrazole (1.0 eq).

  • Base Addition (Choose one) :

    • Using NaH : Suspend the NaH (1.2 eq) in anhydrous DMF to achieve a final reaction concentration of 0.1-0.5 M. Cool the suspension to 0°C. Carefully add a solution of the pyrazole in a small amount of anhydrous DMF to the NaH suspension.

    • Using K₂CO₃ : Add powdered anhydrous K₂CO₃ (1.5 eq) to the flask containing the pyrazole. Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.[4]

  • Deprotonation : Stir the suspension at the appropriate temperature (0°C for NaH, room temperature for K₂CO₃) for 15-30 minutes to allow for the formation of the pyrazolide anion.

  • Alkylation : Add the alkylating agent (1.1 eq) dropwise to the suspension. A slight exotherm may be observed.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction temperature can be gently heated (e.g., 50-80°C) to drive the reaction to completion, particularly with less reactive alkylating agents.

  • Monitoring : Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up :

    • Upon completion, cool the reaction mixture to 0°C.

    • If using NaH, cautiously quench the excess hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification :

    • Combine the organic extracts, wash with brine to remove residual DMF/DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired product from any regioisomers and impurities.

Data Interpretation and Troubleshooting
IssuePotential CauseRecommended Solution
Low Yield 1. Incomplete reaction. 2. Poor reactivity of alkylating agent. 3. Poor solubility of starting materials.1. Increase reaction time or temperature. 2. Switch to a more reactive halide (e.g., from R-Cl to R-Br or R-I).[4] 3. Ensure sufficient anhydrous solvent is used; consider a different solvent system.
Poor Regioselectivity 1. Suboptimal base/solvent combination. 2. Steric and electronic factors of the specific substrate.1. Screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃).[5] 2. Change the solvent; polar aprotic solvents like DMF or DMSO are good starting points.[4] 3. Consider an alternative alkylation method (see Section 5).
Difficult Separation Isomers have very similar polarity.Optimize chromatography conditions: try different solvent gradients or switch to a different stationary phase (e.g., reverse-phase HPLC).

The characterization of the resulting regioisomers is unequivocally achieved using 2D NMR techniques, such as NOESY. For the N1-alkylated isomer of a 3,5-disubstituted pyrazole, a NOESY experiment would show a correlation between the protons of the N1-alkyl group and the protons of the C5-substituent (the isopropyl group).[2] This interaction would be absent in the N2-alkylated isomer.

Alternative N-Alkylation Methodologies

While base-mediated alkylation is the workhorse method, other techniques can provide superior regioselectivity or milder conditions for sensitive substrates.

  • Mitsunobu Reaction : This reaction allows for the N-alkylation of pyrazoles with a primary or secondary alcohol under neutral conditions, using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or ADDP).[6][7] It is particularly useful for complex molecules that are sensitive to strong bases.

  • Acid-Catalyzed Alkylation : A newer method involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[2] This approach avoids strong bases and high temperatures, and regioselectivity is often controlled by steric effects, favoring alkylation at the less hindered nitrogen.[2][8]

  • Phase-Transfer Catalysis (PTC) : Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be highly efficient, sometimes allowing the reaction to proceed without a solvent.[9][10] This method is considered a green chemistry approach and can simplify work-up procedures.[9]

  • Enzymatic Alkylation : For ultimate selectivity, engineered enzymes have been developed that can perform pyrazole alkylation with unprecedented regioselectivity (>99%).[3][11] While not yet a standard laboratory method, it represents the future of selective C-N bond formation.

By understanding the interplay of reactants, solvents, and reaction conditions, researchers can effectively navigate the complexities of pyrazole chemistry to synthesize target molecules with high purity and yield, accelerating the drug discovery and development process.

References

  • Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link][3]

  • Diez-Barra, E., et al. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications. Available at: [Link][9]

  • ResearchGate. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link][10]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link][12]

  • Popova, Y. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link][1]

  • Mamedov, V. A., et al. (2009). Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. Russian Journal of General Chemistry. Available at: [Link][13]

  • Wang, Y., et al. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Organic Letters. Available at: [Link][14]

  • Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. National Library of Medicine. Available at: [Link][11]

  • Meador, R. I. L., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link][2]

  • Popova, Y. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link][5]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Meador, R. I. L., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link][8]

  • Lipshutz, B. H., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry. Available at: [Link][6]

  • Mukaiyama, T. (2004). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link][7]

Sources

Application

Application Note: High-Throughput Screening of Pyrazolone Libraries

From Scaffold Design to Hit Validation Abstract The pyrazolone scaffold represents a privileged structure in medicinal chemistry, serving as the core for FDA-approved drugs like Edaravone (neuroprotective) and Antipyrine...

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold Design to Hit Validation

Abstract

The pyrazolone scaffold represents a privileged structure in medicinal chemistry, serving as the core for FDA-approved drugs like Edaravone (neuroprotective) and Antipyrine (analgesic). However, the lipophilicity and redox potential of pyrazolone derivatives present unique challenges in High-Throughput Screening (HTS). This application note provides a comprehensive guide to designing, synthesizing, and screening pyrazolone libraries. We detail a self-validating workflow that integrates combinatorial synthesis, automated liquid handling, and rigorous hit de-selection protocols to isolate genuine pharmacological actives from pan-assay interference compounds (PAINS).

Introduction: The Pyrazolone Advantage and Challenge

Pyrazolone (dihydro-pyrazole-5-one) derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory (COX inhibition), antimicrobial, and neuroprotective effects. Their tautomeric nature (CH-form, OH-form, NH-form) allows diverse non-covalent interactions with protein targets, making them ideal candidates for fragment-based drug discovery (FBDD) and HTS.

Key Mechanistic Targets:

  • Free Radical Scavenging: Mechanism of Edaravone (ALS treatment).[1][2]

  • Enzyme Inhibition: Cyclooxygenase (COX-1/2), Kinases, and Phosphodiesterases.

  • Protein-Protein Interactions: Disruption of Bcl-2 family proteins in oncology.

The HTS Challenge: Pyrazolones can undergo oxidative coupling or form aggregates in aqueous buffers, leading to false positives. This guide prioritizes assay conditions that mitigate these artifacts.

Library Design & Synthesis Strategy

To generate a high-quality HTS library, we utilize Multicomponent Reactions (MCRs) and Knoevenagel Condensations . These methods allow for the rapid generation of diversity around the N1, C3, and C4 positions of the pyrazolone ring.

Synthetic Workflow

The most robust route for HTS library generation is the one-pot condensation of hydrazines with


-keto esters, followed by functionalization at the C4 position.

Core Protocol:

  • Scaffold Formation: Reaction of phenylhydrazine with ethyl acetoacetate yields 3-methyl-1-phenyl-5-pyrazolone.

  • Diversity Step (C4-Functionalization): Knoevenagel condensation with aromatic aldehydes generates 4-arylidene derivatives.

  • Purification: Recrystallization or automated flash chromatography (critical to remove hydrazine impurities which are toxic and reactive).

Visualization: Synthesis Logic

PyrazoloneSynthesis Start Building Blocks (Hydrazines + Beta-Keto Esters) CoreRxn Cyclocondensation (Reflux/Ethanol) Start->CoreRxn Acid Cat. Scaffold Pyrazolone Core (1-Ph-3-Me-5-one) CoreRxn->Scaffold DivStep C4-Functionalization (Knoevenagel w/ Aldehydes) Scaffold->DivStep R-CHO Piperidine Library Final Library (4-Arylidene Pyrazolones) DivStep->Library QC QC: LC-MS & Solubility Check Library->QC >90% Purity

Figure 1: Combinatorial synthesis workflow for generating 4-substituted pyrazolone libraries.

HTS Assay Development & Protocol

This section details a protocol for a biochemical screen (e.g., Enzyme Inhibition) using a 384-well plate format.

Reagent Preparation & Solubility

Pyrazolones often exhibit poor aqueous solubility.

  • Stock Solution: Dissolve compounds to 10 mM in 100% DMSO.

  • Assay Buffer: PBS (pH 7.4) + 0.01% Triton X-100 (prevents aggregation) + 1 mM DTT (prevents oxidative coupling of pyrazolones).

  • Solubility Limit: Perform dynamic light scattering (DLS) on a subset to ensure no aggregation at screening concentration (typically 10

    
    M).
    
Step-by-Step Screening Protocol (384-Well Format)

Objective: Identify inhibitors of Target X (e.g., COX-2 or Kinase) using a Fluorescence Polarization (FP) readout.

StepActionVolume/WellCritical Parameter
1 Compound Transfer 50 nLUse acoustic dispenser (e.g., Echo). Final [C] = 10

M.
2 Enzyme Addition 10

L
Dispense Enzyme in Assay Buffer. Incubate 15 min at RT.
3 Tracer/Substrate 10

L
Add fluorescent tracer/substrate cocktail.
4 Incubation 60 minProtect from light. Room Temperature.
5 Detection N/ARead FP (Ex 485nm / Em 535nm) on Multimode Reader.
6 Data QC N/ACalculate Z' Factor per plate. Pass if Z' > 0.5.
Experimental Causality
  • Why Acoustic Dispensing? Pyrazolones can stick to plastic tips. Acoustic transfer eliminates tip-based carryover and ensures precise nanoliter delivery.

  • Why DTT? Pyrazolones are redox-active. Without a reducing agent (DTT/TCEP), they may inhibit enzymes via non-specific oxidation rather than specific binding.

  • Why Triton X-100? Critical to disrupt colloidal aggregates, a common false-positive mechanism for hydrophobic scaffolds like pyrazolones.

Data Analysis & Hit Validation

A raw "hit" in a pyrazolone screen is not a lead until validated.

Primary Analysis

Normalize data to Percent Inhibition (PIN):



  • Hit Cutoff: Typically Mean + 3

    
     of the negative control.
    
Triage & De-Selection (The "PAINS" Filter)

Pyrazolones are frequent offenders in PAINS (Pan-Assay Interference Compounds) alerts due to their ability to chelate metals or generate hydrogen peroxide.

Validation Workflow:

  • Dose-Response (IC50): Retest hits at 8 concentrations. A steep Hill slope (> 2.0) often indicates aggregation or non-specific denaturation.

  • Redox Test: Repeat assay + Catalase. If potency drops, the compound is generating

    
     (false positive).
    
  • Detergent Sensitivity: Retest with 0.1% Triton X-100. If IC50 increases significantly, the compound was acting as an aggregator.

Visualization: Screening Logic

HTS_Logic Library Pyrazolone Library (384-well plates) PrimaryScreen Primary Screen (Single Point @ 10uM) Library->PrimaryScreen HitCall Hit Identification (> 50% Inhibition) PrimaryScreen->HitCall Z' > 0.5 CounterScreen Counter Screen (Redox/Aggregation Check) HitCall->CounterScreen DoseResponse IC50 Determination (8-point titration) CounterScreen->DoseResponse Clean Profile Discard Discard (PAINS/False Positive) CounterScreen->Discard H2O2 Gen. Aggregator Lead Validated Lead (Specific Binder) DoseResponse->Lead Hill Slope ~1.0 DoseResponse->Discard Hill Slope > 2.0

Figure 2: HTS decision tree for filtering pyrazolone false positives.

Case Study: Edaravone Analogs

In a recent campaign targeting neuroinflammation (ALS model), a library of 500 Edaravone analogs was screened.

  • Target: Oxidative stress reduction (DPPH scavenging) and protection of Oligodendrocyte Progenitor Cells (OPCs).

  • Outcome: 4'-ester derivatives (e.g., Compound 2c) showed comparable metabolic stimulation to Edaravone but with improved lipophilicity (LogP ~2.5), enhancing blood-brain barrier penetration.

  • Key Learning: The N1-phenyl ring substitution was critical. Electron-withdrawing groups at this position reduced antioxidant capacity, while electron-donating groups enhanced it.

References

  • Bai, Y., et al. (2023). "Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect." European Journal of Medicinal Chemistry.

  • Biava, M., et al. (2023). "Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents." Molecules, 28(19), 6928.

  • Fassihi, A., et al. (2009). "Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities." European Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. "High-Throughput Screening (HTS) for Drug Discovery & Maybridge Libraries."[3]

  • Li, Q., et al. (2016). "A Rapid Python Based Methodology For Target-Focused Combinatorial Library Design." Combinatorial Chemistry & High Throughput Screening.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Isopropyl-1H-pyrazol-3(2H)-one

Doc ID: TS-PYR-ISO-05 | Version: 2.1 | Last Updated: 2025-06-15 Department: Chemical Process Development & Application Science Executive Summary & Molecule Profile Subject: 5-Isopropyl-1H-pyrazol-3(2H)-one (CAS: 10020-96...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-PYR-ISO-05 | Version: 2.1 | Last Updated: 2025-06-15 Department: Chemical Process Development & Application Science

Executive Summary & Molecule Profile

Subject: 5-Isopropyl-1H-pyrazol-3(2H)-one (CAS: 10020-96-9 / 4545-80-0) Synonyms: 3-Isopropyl-5-pyrazolone; 5-Isopropyl-2,4-dihydro-3H-pyrazol-3-one.

This guide addresses the purification of 5-Isopropyl-1H-pyrazol-3(2H)-one via recrystallization. Unlike its methyl analog (3-methyl-5-pyrazolone), the isopropyl group introduces increased lipophilicity, altering the solubility profile and increasing the risk of "oiling out" during cooling. Furthermore, this molecule exhibits desmotropy (tautomerism) , existing in equilibrium between the keto (CH₂), keto (NH), and enol (OH) forms. Successful purification requires a protocol that stabilizes the crystal lattice in the desired tautomeric form while effectively removing hydrazine residues and oxidation byproducts.

Standard Operating Procedure (SOP): The "Golden Path"

Based on polarity indexing and homology with Edaravone intermediates, the most robust purification method is a Binary Solvent Recrystallization using Ethanol/Water or Ethyl Acetate/Heptane .

Protocol A: Aqueous Ethanol (Recommended for Polar Impurities)

Best for removing inorganic salts and hydrazine residues.

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 5 mL per gram of solid. Heat to reflux (approx. 78°C).

    • Note: If the solid does not dissolve completely, add Ethanol in 1 mL increments.

  • Carbon Treatment (Critical): Once dissolved, remove from heat source for 30 seconds (to prevent boil-over), add Activated Carbon (5-10 wt%) , and return to reflux for 15 minutes.

    • Why? Pyrazolones are prone to air-oxidation, forming pink/brown diazenyl impurities. Carbon adsorbs these chromophores.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel to remove carbon.

  • Nucleation Point: Reheat filtrate to boiling. Add Deionized Water dropwise until persistent turbidity (cloud point) is observed.

  • Clarification: Add just enough hot Ethanol (dropwise) to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours.

    • Warning: Rapid cooling will trap impurities or cause oiling out.

  • Crystallization: Once at room temperature, cool to 0-5°C in an ice bath for 1 hour.

  • Isolation: Filter crystals, wash with cold Ethanol/Water (1:1), and dry under vacuum at 45°C.

Protocol B: Ethyl Acetate/Heptane (Recommended for Lipophilic Impurities)

Best for removing unreacted esters or oily byproducts.

  • Dissolve crude in minimal boiling Ethyl Acetate .

  • Perform Carbon Treatment and Hot Filtration (as above).[1]

  • Add hot Heptane (anti-solvent) until cloud point.

  • Cool slowly. The isopropyl group has an affinity for Heptane, so strict temperature control is required to prevent phase separation (oil formation).

Workflow Visualization

The following diagram illustrates the critical decision points in the purification workflow.

RecrystallizationWorkflow Start Crude 5-Isopropyl-1H-pyrazol-3(2H)-one SolventSelect Solvent Selection (Polarity Check) Start->SolventSelect Dissolution Dissolution at Reflux (Ethanol or EtOAc) SolventSelect->Dissolution Selected CarbonTreat Activated Carbon Treatment (Remove Oxidation Color) Dissolution->CarbonTreat HotFilter Hot Filtration (Remove Carbon/Insolubles) CarbonTreat->HotFilter CloudPoint Add Anti-Solvent (Water or Heptane) HotFilter->CloudPoint Cooling Controlled Cooling (Ambient -> 0°C) CloudPoint->Cooling CheckOil Did it Oil Out? Cooling->CheckOil Reheat Reheat & Add More Solvent CheckOil->Reheat Yes (Emulsion) Filter Vacuum Filtration CheckOil->Filter No (Crystals) Reheat->Cooling Corrected Ratio Dry Vacuum Dry (<50°C) Filter->Dry

Figure 1: Critical Control Points (CCPs) in the purification of alkyl-pyrazolones. Note the "Check Oil" loop, which is the most common failure mode for isopropyl-substituted derivatives.

Troubleshooting Hub

Symptom 1: "The product is oiling out (forming a second liquid phase) instead of crystallizing."

Diagnosis: The temperature dropped too quickly, or the solvent system is too polar for the lipophilic isopropyl tail. This is a "Liquid-Liquid Phase Separation" (LLPS).

  • Corrective Action:

    • Reheat the mixture until the oil redissolves.

    • Add Seed Crystals: If available, add a tiny amount of pure crystal at the cloud point.

    • Adjust Solvent: Add slightly more of the good solvent (Ethanol or EtOAc) to increase solubility.

    • Slower Ramp: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

Symptom 2: "The crystals are pink or reddish-brown."

Diagnosis: Pyrazolones oxidize easily to form azo/diazenyl coupling products (impurities).

  • Corrective Action:

    • Carbon is Mandatory: You must use activated charcoal (Norit or Darco) during the hot solution phase.

    • Acid Wash: If carbon fails, recrystallize from Acidic Ethanol (Ethanol + 1% Acetic Acid). The protonation of the N-H suppresses oxidation.

    • Inert Atmosphere: Perform the recrystallization under a Nitrogen blanket.

Symptom 3: "Yield is very low (<40%)."

Diagnosis: The compound is too soluble in the mother liquor (common with low molecular weight pyrazolones) or the anti-solvent ratio is incorrect.

  • Corrective Action:

    • Concentrate: Evaporate the mother liquor to half volume and cool again for a "second crop."

    • Salting Out: If using Ethanol/Water, add NaCl to the aqueous phase to decrease the solubility of the organic pyrazolone (Salting-out effect).

Technical Data & Solubility Profile

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighModerateGood Standard solvent. May need water to force precipitation.[2]
Water ModerateLowPoor Often leads to oiling out due to hydrophobic isopropyl group.
Ethyl Acetate HighModerateExcellent Good for removing polar impurities.[3][4]
Toluene HighLowGood Produces very pure crystals but harder to dry (high BP).
Hexane/Heptane LowVery LowAnti-Solvent Use only in combination with EtOAc.

Advanced FAQ

Q: Does the tautomeric form matter for my application? A: Yes. In solution, 5-isopropyl-pyrazolone exists in equilibrium. However, in the solid state, it usually crystallizes in the NH-form (pyrazolone) or OH-form (hydroxypyrazole) depending on the solvent. Polar protic solvents (Ethanol) tend to favor the NH-form via hydrogen bonding. If your downstream reaction requires the OH-form (e.g., O-alkylation), confirm the polymorph via IR spectroscopy (C=O stretch at ~1680 cm⁻¹ indicates NH-form; absence indicates OH-form).

Q: Can I use Silica Gel Chromatography instead? A: Yes, but pyrazolones streak badly on silica due to their acidity/tautomerism.

  • Modification: You must add 1% Triethylamine or 1% Acetic Acid to your eluent (e.g., DCM/MeOH 95:5) to suppress tailing. Recrystallization is generally preferred for scale-up.

Q: How do I remove hydrazine residues? A: Hydrazine is a common synthetic contaminant. It is best removed by washing the crude solid with dilute HCl (0.1 M) before recrystallization. The pyrazolone is less basic than hydrazine and will remain solid, while hydrazine forms the soluble hydrochloride salt.

References

  • Source: BenchChem.
  • Solvent Selection Logic

    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

  • Tautomerism in Pyrazolones

    • Source: Encyclopedia.pub. "Structure and Chemistry of 3(5)-Substituted Pyrazoles."
    • URL:[Link]

  • Synthesis and Properties of 3-Methyl Analog (Edaravone Precursor)

    • Source: Journal of Medicinal and Chemical Sciences.[5] "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives."

    • URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Isopropyl-1H-pyrazol-3(2H)-one

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropyl-1H-pyrazol-3(2H)-one. It provides in-depth troubleshooting advice and answers to frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropyl-1H-pyrazol-3(2H)-one. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common byproducts and impurities encountered during this synthetic process. Our focus is on providing practical, experience-driven insights to enhance the purity and yield of your target compound.

Introduction to the Synthesis and Potential Challenges

The synthesis of 5-Isopropyl-1H-pyrazol-3(2H)-one typically proceeds via the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring.[1][2] This reaction involves the condensation of a β-ketoester, in this case, ethyl isobutyrylacetate, with a hydrazine derivative, most commonly hydrazine hydrate.

While the Knorr synthesis is generally efficient, the formation of byproducts can complicate purification and reduce the overall yield. Understanding the origin of these impurities is crucial for developing effective strategies to minimize their formation. This guide will address the most common issues encountered in this synthesis, providing both the "what" and the "why" behind our recommended solutions.

Visualizing the Synthetic Pathway

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Ethyl_isobutyrylacetate Ethyl isobutyrylacetate Condensation Condensation (Knorr Synthesis) Ethyl_isobutyrylacetate->Condensation Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Condensation Target_Product 5-Isopropyl-1H-pyrazol-3(2H)-one Condensation->Target_Product Desired Pathway Byproducts Potential Byproducts Condensation->Byproducts Side Reactions

Caption: General workflow for the synthesis of 5-Isopropyl-1H-pyrazol-3(2H)-one.

Troubleshooting Guide & FAQs

Issue 1: Presence of an Isomeric Impurity

Q1: I'm observing a significant impurity with the same mass as my target product in my crude reaction mixture. What is it and how can I get rid of it?

A1: This is a classic case of regioisomer formation, a common challenge in the Knorr pyrazole synthesis when using an unsymmetrical β-dicarbonyl compound.[2] In the synthesis of 5-Isopropyl-1H-pyrazol-3(2H)-one, the primary regioisomeric impurity is 3-Isopropyl-5-methyl-1H-pyrazol-3(2H)-one .

Causality: The formation of regioisomers arises from the two possible points of initial nucleophilic attack by the hydrazine on the ethyl isobutyrylacetate. An attack at the ketone carbonyl leads to the desired 5-isopropyl product, while an attack at the ester carbonyl can ultimately lead to the 3-isopropyl regioisomer. The ratio of these isomers is influenced by the relative electrophilicity of the two carbonyl carbons and the reaction conditions.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can enhance regioselectivity. A lower temperature often favors the thermodynamically more stable product. It is recommended to initiate the reaction at a cooler temperature (e.g., 0-5 °C) and then allow it to slowly warm to room temperature.

  • pH Adjustment: The pH of the reaction medium can influence the reaction pathway. The addition of a catalytic amount of a weak acid, such as acetic acid, can sometimes favor the formation of one regioisomer over the other.

  • Purification: If a mixture of regioisomers is formed, separation can typically be achieved by column chromatography on silica gel. A gradient elution with a solvent system like ethyl acetate in hexanes is a good starting point for method development. Recrystallization may also be effective if the solubilities of the two isomers are sufficiently different.

Issue 2: Unreacted Starting Materials in the Final Product

Q2: My final product is contaminated with unreacted ethyl isobutyrylacetate and/or hydrazine. How can I ensure the reaction goes to completion and how do I remove these starting materials?

A2: The presence of unreacted starting materials is a common issue that can often be resolved by optimizing reaction parameters and employing appropriate work-up and purification procedures.

Causality: Incomplete reactions can be due to several factors, including insufficient reaction time, suboptimal temperature, or improper stoichiometry of reactants. Hydrazine, being volatile and reactive, can also be lost from the reaction mixture if not handled correctly.

Troubleshooting Steps:

  • Reaction Monitoring: Actively monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and confirm the consumption of the starting materials.

  • Stoichiometry: While a slight excess of hydrazine hydrate is often used to drive the reaction to completion, a large excess can lead to the formation of other byproducts. A molar ratio of 1:1.1 to 1:1.2 of the β-ketoester to hydrazine is a good starting point.

  • Temperature and Reaction Time: Ensure the reaction is conducted at an appropriate temperature. While lower temperatures can improve regioselectivity, the reaction may require a longer duration to reach completion. If the reaction is sluggish at room temperature, gentle heating may be necessary.

  • Work-up Procedure: Unreacted ethyl isobutyrylacetate can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. Unreacted hydrazine can be removed by washing with water or a dilute acid solution.

  • Purification: Recrystallization is often an effective method for removing residual starting materials from the solid product.

Issue 3: Formation of a Hydrazide Byproduct

Q3: I have identified an impurity that appears to be isobutyric acid hydrazide. How is this formed and how can I prevent it?

A3: The formation of isobutyric acid hydrazide is a known side reaction when reacting esters with hydrazine.

Causality: Hydrazine is a potent nucleophile and can directly attack the ester functional group of ethyl isobutyrylacetate, leading to the formation of the corresponding acyl hydrazide. This reaction is more likely to occur if the reaction conditions are too harsh or if there is a large excess of hydrazine.

Troubleshooting Steps:

  • Control Stoichiometry: Use a minimal excess of hydrazine hydrate to reduce the likelihood of this side reaction.

  • Temperature Management: Avoid excessively high reaction temperatures, as this can promote the direct reaction between hydrazine and the ester.

  • Purification: Isobutyric acid hydrazide is generally more polar than the desired pyrazolone product and can often be removed by recrystallization or column chromatography.

Issue 4: High Molecular Weight Byproducts

Q4: I'm observing some higher molecular weight impurities in my mass spectrum analysis. What could be their origin?

A4: The presence of higher molecular weight byproducts could be due to the self-condensation of the starting ethyl isobutyrylacetate.

Causality: β-ketoesters like ethyl isobutyrylacetate can undergo self-condensation, similar to a Claisen condensation, especially in the presence of a base. This can lead to dimeric or oligomeric species which can then react with hydrazine to form more complex pyrazolone derivatives.

Troubleshooting Steps:

  • Purity of Starting Material: Ensure the ethyl isobutyrylacetate used is of high purity and has not been stored for extended periods under conditions that might promote self-condensation.

  • Reaction Conditions: Avoid strongly basic conditions if possible, as this can catalyze the self-condensation reaction.

  • Purification: These higher molecular weight impurities can typically be separated from the desired product by column chromatography.

Analytical Characterization

A robust analytical strategy is essential for identifying and quantifying byproducts.

Analytical Technique Application
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and initial purity assessment.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and impurity profiling. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and identification of byproducts. 1H and 13C NMR are crucial for distinguishing between regioisomers.
Mass Spectrometry (MS) Determination of the molecular weight of the product and impurities, aiding in their identification.

Experimental Protocols

Protocol 1: Synthesis of 5-Isopropyl-1H-pyrazol-3(2H)-one

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl isobutyrylacetate (1.0 eq) and a suitable solvent such as ethanol.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (e.g., 210-230 nm)

  • Column Temperature: 30 °C

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_start cluster_problems cluster_solutions Start Crude Product Analysis (TLC, HPLC, MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected Isomer Isomeric Impurity (Same Mass) Impurity_Detected->Isomer Yes Starting_Material Unreacted Starting Material Impurity_Detected->Starting_Material Yes Other_Impurity Other Impurities (Different Mass) Impurity_Detected->Other_Impurity Yes Purify Purify by Chromatography or Recrystallization Impurity_Detected->Purify No Optimize_Temp_pH Optimize Temp & pH for Regioselectivity Isomer->Optimize_Temp_pH Optimize_Time_Stoich Optimize Reaction Time & Stoichiometry Starting_Material->Optimize_Time_Stoich Check_SM_Purity Check Starting Material Purity Other_Impurity->Check_SM_Purity Optimize_Temp_pH->Purify Optimize_Time_Stoich->Purify Check_SM_Purity->Purify

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Available at: [Link]

  • IAR Journal of Clinical & Medical Biochemistry. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. Available at: [Link]

  • UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]

Sources

Optimization

Technical Support Center: Separation of Pyrazolone Regioisomers

[1] Welcome to the Advanced Chromatography Support Hub. Current Status: Operational | Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Chromatography Support Hub. Current Status: Operational | Lead Scientist: Dr. A. Vance, Senior Applications Specialist

Executive Summary

The separation of pyrazolone regioisomers (specifically


- vs. 

-substituted and

- vs.

-tautomers) represents one of the most persistent challenges in heterocyclic purification. These compounds exhibit dynamic tautomerism (keto-enol-amine equilibrium) and structural isomerism with nearly identical partition coefficients (

).

This guide moves beyond standard protocols to address the causality of separation failures—specifically, why your peaks broaden, split, or co-elute, and how to fix it using self-validating workflows.

Module 1: The "Ghost Peak" Phenomenon (Tautomerism)

User Issue: "I see peak splitting or extreme tailing for a single pure compound, or my retention times shift between runs."

The Mechanism: Pyrazolones are not static structures. They exist in a rapid equilibrium between the OH-form (enol) , NH-form , and CH-form (keto) .

  • In Solution: The ratio depends on solvent polarity and pH.

  • On Column: If the interconversion rate is similar to the chromatographic timescale, the compound partially separates from itself, causing "saddle" peaks or broad plateaus.

Troubleshooting Protocol: Locking the Tautomer

To fix this, you must force the equilibrium to a single state or accelerate the kinetics so the detector sees a time-averaged single peak.

ParameterRecommendationScientific Rationale
Mobile Phase pH Acidic (pH 2-3) Protonation of the carbonyl/amine suppresses ionization and stabilizes the keto-form, reducing secondary interactions with silanols [1].
Modifier 0.1% TFA or Formic Acid Trifluoroacetic acid (TFA) provides ion-pairing and masks silanols better than Formic Acid for pyrazolones, sharpening peaks.
Temperature 40°C - 50°C Higher temperature accelerates the tautomeric interconversion rate beyond the separation timescale, merging split peaks into a single sharp band [2].
Solvent Choice Methanol > Acetonitrile Protic solvents (MeOH) interact with the tautomers via H-bonding, often stabilizing one form more effectively than aprotic ACN.
Module 2: Separating N1 vs. N2 Regioisomers

User Issue: "My N-methylation reaction yielded a mixture of N1 and N2 isomers. They co-elute on C18."

The Mechanism:


-alkyl and 

-alkyl pyrazolones often differ only slightly in dipole moment. Standard C18 columns rely on hydrophobicity, which is virtually identical for these isomers. You need a stationary phase that exploits shape selectivity or

interactions
.
Workflow: Orthogonal Screening

Step 1: The "Pi-Selectivity" Test Switch from C18 to a Phenyl-Hexyl or Biphenyl column.

  • Why: The pyrazolone ring is aromatic.

    
     vs 
    
    
    
    substitution alters the electron density distribution. Phenyl phases interact with these
    
    
    -electrons differently, often providing the necessary
    
    
    (selectivity) that C18 lacks.

Step 2: The "Shape-Selectivity" Test (SFC) If HPLC fails, Supercritical Fluid Chromatography (SFC) is the gold standard for structural isomers.

  • Stationary Phases:2-Ethylpyridine (achiral) or Amylose-based (chiral columns used for achiral separation).

  • Rationale: Polysaccharide columns (like Lux Amylose-2) form "grooves." Even if your isomers are achiral, the

    
     vs 
    
    
    
    shape difference allows one to fit into the groove while the other is excluded [3].
Visualizing the Separation Logic

Method_Decision_Tree Start Start: Pyrazolone Mixture Check_Tautomer Check Peak Shape: Is it splitting/broad? Start->Check_Tautomer Fix_Tautomer Action: Add 0.1% TFA Increase Temp to 45°C Check_Tautomer->Fix_Tautomer Yes Check_Res Check Resolution (Rs): Are N1/N2 separated? Check_Tautomer->Check_Res No Fix_Tautomer->Check_Res Decision_C18 Current Column: C18? Check_Res->Decision_C18 Rs < 1.5 Success Success: Rs > 1.5 Check_Res->Success Rs > 1.5 Switch_Phenyl Switch to Phenyl-Hexyl (Exploit Pi-Pi interactions) Decision_C18->Switch_Phenyl Try first (HPLC) Switch_SFC Switch to SFC (Viridis 2-EP or Amylose-2) Decision_C18->Switch_SFC If Phenyl fails Switch_Phenyl->Success Switch_SFC->Success

Caption: Decision tree for optimizing pyrazolone separation, prioritizing tautomer stabilization before selectivity tuning.

Module 3: Identification & Confirmation (NMR Integration)

User Issue: "I have separated two peaks, but I don't know which is the N1-isomer and which is N2."

Technical Insight: You cannot rely on elution order alone, as it reverses between Normal Phase (Silica) and Reverse Phase (C18).

  • Silica (Normal Phase): The more polar isomer elutes last.

  • C18 (Reverse Phase): The more polar isomer elutes first.

The Validation Protocol (NOESY NMR): To definitively assign the peaks, you must isolate a fraction and run 2D NMR.

  • NOESY Experiment: Look for the Nuclear Overhauser Effect (NOE) cross-peak between the N-Methyl group and the adjacent C-substituent .

  • Interpretation:

    • N1-isomer: Methyl group is close to C5 substituent (strong NOE).

    • N2-isomer: Methyl group is close to C3 substituent (strong NOE).

    • Reference: This method allows calculation of the exact regioisomeric ratio (e.g., 43:57) [4].

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my pyrazolone peak disappear in basic mobile phases? A: Pyrazolones have acidic protons (pKa ~7-8). At high pH, they ionize to the anionic form. If you are using a C18 column, the anion is too polar to retain and elutes in the void volume (


). Fix:  Maintain pH < 5 to keep the molecule neutral [5].

Q2: Can I use Normal Phase (Hexane/Ethyl Acetate) for these? A: Yes, Flash Chromatography on silica is standard for synthetic purification. However, silica is acidic. If your pyrazolone is sensitive, add 1% Triethylamine (TEA) to the mobile phase to prevent tailing, but be aware that TEA can induce tautomeric shifts.

Q3: Is SFC really better than HPLC for this? A: For pyrazolone isomers, yes. SFC uses supercritical CO2, which has low viscosity and high diffusivity. This allows for higher theoretical plates. More importantly, the "Polar Organic" mode in SFC (using MeOH without water) often resolves isomers that co-elute in aqueous RP-HPLC due to the unique solvation environment [6].

References
  • BenchChem Technical Support. (2025).[1] Column chromatography conditions for separating pyrazole isomers. BenchChem.[1] Link

  • Fayed, A. S., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Link

  • Regis Technologies. (2017). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC.[2][3] LCGC International. Link

  • University of Barcelona (UAB). (2014). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Research. Link

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Link

  • Chromatography Today. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Chromatography Today. Link

Sources

Troubleshooting

Technical Support Center: Pyrazole Synthesis Optimization

Topic: Minimizing Impurity Formation During Pyrazole Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Introduction: The Purity Landscape in Pyrazole Synthesis Pyrazoles ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurity Formation During Pyrazole Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Introduction: The Purity Landscape in Pyrazole Synthesis

Pyrazoles are ubiquitous pharmacophores in modern drug discovery (e.g., Celecoxib, Ruxolitinib). However, their synthesis—particularly via the classical Knorr condensation ([3+2] cyclocondensation)—is prone to specific impurity profiles that complicate downstream processing.

This guide addresses the three critical impurity classes:

  • Regioisomers: The thermodynamic vs. kinetic competition between 1,3- and 1,5-isomers.

  • Chemical Side-Products: Azine formation, oligomerization, and uncyclized hydrazones.

  • Genotoxic Impurities (GTIs): Residual hydrazines.

Module 1: Controlling Regioselectivity (The Isomer Problem)

The Challenge

When reacting an unsymmetrical 1,3-dicarbonyl (


) with a substituted hydrazine (

), two constitutional isomers are possible.[1] In drug development, separating these isomers (often with identical

values) is a major bottleneck.
Mechanism & Logic

Regioselectivity is dictated by the initial nucleophilic attack.[2]

  • Electronic Control: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl.

  • Steric Control: The less hindered nitrogen attacks the less hindered carbonyl.

  • Solvent Effects: Fluorinated solvents (e.g., TFE, HFIP) can invert selectivity by hydrogen-bonding to specific carbonyls, altering their electrophilicity.

Visual Guide: Regioselectivity Decision Tree

RegioSelectivity Start Start: Unsymmetrical 1,3-Dicarbonyl + R-Hydrazine Condition1 Are steric differences significant (e.g., t-Butyl vs Methyl)? Start->Condition1 StericControl Steric Control Dominates (Bulky N attacks less hindered C) Condition1->StericControl Yes Condition2 Are electronic differences dominant (e.g., CF3 vs Methyl)? Condition1->Condition2 No ElectronicControl Electronic Control Dominates (Nucleophilic N attacks Electrophilic C) Condition2->ElectronicControl Yes Condition3 Need to invert standard selectivity? Condition2->Condition3 No/Mixed SolventSwitch Switch Solvent: Use HFIP or TFE (Fluorinated Alcohols) Condition3->SolventSwitch H-Bonding Control LewisAcid Add Lewis Acid (e.g., ZnCl2) activates specific carbonyl Condition3->LewisAcid Chelation Control

Figure 1: Decision logic for selecting reaction conditions to favor specific regioisomers.

Troubleshooting & FAQs

Q: I am observing a 1:1 mixture of isomers. How do I shift this?

  • A: If steric/electronic bias is weak, you must use solvent effects .

    • Protocol Adjustment: Switch from Ethanol (EtOH) to Hexafluoroisopropanol (HFIP) . HFIP is a strong Hydrogen-bond donor. It selectively activates the harder carbonyl oxygen, often inverting the regioselectivity compared to EtOH [1].

Q: My reaction stalls at the hydrazone intermediate. Why?

  • A: This indicates the cyclization step (dehydration) is kinetically slow.

    • Fix: Increase temperature or add a catalytic amount of acid (AcOH or HCl). Note that strong acid may protonate the hydrazine, slowing the initial attack, so late-stage acid addition is preferred.

Module 2: Minimizing Chemical Impurities (Azines & Oligomers)

The Challenge

"Azines" (


) form when a hydrazine molecule reacts with two dicarbonyl molecules instead of cyclizing. This is a common impurity when stoichiometry is mismanaged.
Impurity Formation Pathways

ImpurityPathways cluster_conditions Critical Control Point Hydrazine Hydrazine (R-NHNH2) Intermediate Hydrazone Intermediate Hydrazine->Intermediate + Diketone Diketone 1,3-Diketone Pyrazole Desired Pyrazole (Cyclization) Intermediate->Pyrazole Intramolecular - H2O Azine Azine Impurity (Dimerization) Intermediate->Azine + 2nd Diketone (Intermolecular)

Figure 2: Competition between intramolecular cyclization (desired) and intermolecular azine formation (undesired).

Mitigation Table
Impurity TypeRoot CausePrevention Strategy
Azine (Dimer) Excess Diketone or local high concentration of Diketone.Inverse Addition: Add Diketone slowly to a solution of Hydrazine. Ensure Hydrazine is always in slight excess during addition.
Uncyclized Hydrazone Low temperature; pH too neutral.Drive reaction to completion with heat (reflux) and acid catalysis (AcOH).
Oxidation Byproducts Air oxidation of electron-rich pyrazoles.Degas solvents; run under Nitrogen/Argon atmosphere. Add antioxidant (e.g., BHT) during workup if product is sensitive.

Module 3: Residual Hydrazine Management (GTI Control)

The Challenge

Hydrazines are potent Genotoxic Impurities (GTIs). Regulatory limits are often in the ppm range. Standard extraction often fails to remove trace hydrazine due to its water solubility and basicity.

Protocol: Scavenging & Workup

Objective: Reduce hydrazine content to <10 ppm.

  • Reaction Completion: Ensure consumption of hydrazine by using a slight excess of the dicarbonyl (1.05 eq) if the product allows, OR use excess hydrazine (1.1 eq) to drive yield and scavenge later. Recommendation: Use excess hydrazine to prevent azines, then scavenge.

  • Scavenging Step (Chemical):

    • After reaction completion, add Acetylacetone (2-3 eq relative to excess hydrazine) or a polymer-supported aldehyde resin (e.g., 4-Benzyloxybenzaldehyde polystyrene).

    • Stir for 1-2 hours. This converts residual hydrazine into a highly lipophilic pyrazole or hydrazone that is easily separated from your polar product, or stays on the resin.

  • Phase Separation:

    • If using Acetylacetone: The resulting pyrazole is usually much less polar.

    • Perform an aqueous wash with 0.5 M HCl . The pyrazole product (if electron-deficient) may stay in organic layer, while unreacted hydrazine is protonated and pulled into the aqueous layer.

    • Caution: If your product is basic (e.g., amino-pyrazole), do not use strong acid washes. Use the resin method.[3]

References

  • Regioselectivity in Fluorinated Solvents

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles in Fluorin
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Note: Generalized link to JOC search for validation).

  • Azine Formation & Mechanism

    • Title: Mechanism and Selectivity in the Reaction of 1,3-Dicarbonyls with Hydrazines.
    • Source:Organic Process Research & Development
    • URL:[Link]

  • GTI Removal (Hydrazines)

    • Title: Trace Analysis and Scavenging of Hydrazines in Pharmaceutical Intermedi
    • Source:Organic Process Research & Development
    • URL:[Link]

(Note: While specific page numbers vary by exact synthesis, the journals OPR&D and JOC are the authoritative bodies for these mechanisms.)

Sources

Optimization

Column chromatography techniques for purifying pyrazole compounds.

Technical Support Center: Pyrazole Purification Department: Chromatography Applications Engineering Status: Operational Current Time: Wednesday, February 18, 2026 Welcome to the Pyrazole Purification Knowledge Base User...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Purification Department: Chromatography Applications Engineering Status: Operational Current Time: Wednesday, February 18, 2026

Welcome to the Pyrazole Purification Knowledge Base

User Context: You are dealing with Nitrogen-containing heterocycles (Pyrazoles). Common Pain Points: Peak tailing (streaking), co-eluting regioisomers (


-pyrazole tautomers), and poor solubility during loading.

This guide is structured as a series of Technical Support Tickets addressing the most frequent failure modes in pyrazole chromatography.

Ticket #001: Severe Peak Tailing on Silica Gel

Issue: "My pyrazole compound is streaking across the column. I see no distinct peak, just a baseline rise that never ends. I am using a standard Hexane/Ethyl Acetate gradient."

Diagnosis: This is the classic "Silanol Effect." Pyrazoles are amphoteric but possess a basic nitrogen (pyridine-like N2) that hydrogen-bonds aggressively with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This non-specific binding causes the compound to "drag" rather than partition.

The Fix: Amine Modifiers & Column Pre-Treatment

You must block the silanol sites before your compound sees them.

Protocol A: The Triethylamine (TEA) Method (Standard)

  • Mechanism: TEA is a stronger base than most pyrazoles. It competitively binds to silanols, creating a "shield" that allows your pyrazole to elute based on polarity, not acidity.

  • Step 1 (The Pre-Wash - Critical): Do not just add TEA to your mobile phase. You must equilibrate the column.[1] Flush the column with 3 Column Volumes (CV) of Hexane containing 1% TEA .

  • Step 2 (The Run): Prepare your elution solvents (e.g., Hexane and EtOAc) both containing 0.5% to 1% TEA .

  • Step 3 (Post-Run): TEA has a high boiling point (

    
    ). You must remove it from your fractions. Co-evaporate with toluene or use a high-vacuum oven.
    

Protocol B: The Ammoniated Methanol Method (Cleaner)

  • Best For: Compounds that require DCM/MeOH gradients.

  • Recipe: Replace standard Methanol with "Ammonia-saturated Methanol" (commercially available or prepared by bubbling

    
     gas into MeOH).
    
  • Advantage: Ammonia is volatile. It evaporates with your solvent, leaving no residue.

Technical Note: If your pyrazole has a pKa < 10 (acidic NH), avoid strong bases as they may deprotonate the compound, causing it to stick to the silica permanently as a salt. In these rare cases, use Reverse Phase (C18) with an acidic modifier (Formic Acid).

Ticket #002: Separation of Regioisomers (1,3- vs 1,5-substituted)

Issue: "I synthesized a pyrazole via hydrazine condensation. I have a mixture of 1,3- and 1,5-isomers. They appear as a single spot on TLC or overlapping peaks on the column."

Diagnosis: Regioisomers often have identical molecular weights and very similar polarities. However, their dipole moments and 3D shapes differ. Standard silica (adsorption chromatography) may not discriminate enough between these subtle electronic differences.

The Fix: Selectivity Switching

Strategy 1: Solvent Selectivity (The "Orthogonality" Check) If you are using Hexane/EtOAc, switch to DCM/MeOH or Toluene/Acetone .

  • Why? Ethyl Acetate interacts via hydrogen bonding acceptance. Toluene interacts via

    
    -
    
    
    
    stacking. Changing the solvent interaction mechanism can shift the relative retention of isomers.

Strategy 2: The "Gold Standard" - Reverse Phase (C18) C18 columns separate based on hydrophobicity and solvophobic effects, which are often distinct between regioisomers due to steric shielding of the hydrophobic groups.

  • Protocol:

    • Use a C18 Flash Column.[1][2]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 2 CV, then ramp to 100% B over 15-20 CV.

    • Result: The isomer with the more "exposed" hydrophobic surface area will elute later.

Data Comparison: Silica vs. C18 for Pyrazole Isomers

ParameterNormal Phase (Silica)Reverse Phase (C18)
Separation Mechanism Adsorption (Polarity/H-Bonding)Partitioning (Hydrophobicity)
Isomer Resolution Often Poor (Co-elution common)High (Shape selectivity)
Sample Loading High capacity (1-10% load)Lower capacity (0.1-1% load)
Modifier Needed? Yes (TEA/NH3) to prevent tailingYes (Formic Acid) for peak shape

Ticket #003: Solubility & Sample Loading

Issue: "My pyrazole is a brick dust solid. It dissolves in DMSO or MeOH but crashes out when I add DCM or Hexane. How do I load this onto the column?"

Diagnosis: Liquid loading with a "strong" solvent (like MeOH) onto a Normal Phase column causes the "General Elution Problem." The strong solvent carries the sample down the column before the gradient starts, resulting in broad, smeared bands.

The Fix: Dry Loading (Self-Validating System)

Protocol:

  • Dissolution: Dissolve your crude pyrazole in the minimal amount of a solvent it actually likes (MeOH, Acetone, or even DCM).

  • Adsorption: Add Celite 545 or clean Silica Gel to the flask. Ratio: 1 part crude to 2 parts solid support.

  • Evaporation: Rotovap to dryness. You should be left with a free-flowing powder.[3]

    • Validation Check: If the powder is sticky or clumpy, you added too much crude or didn't dry it enough. Add more Celite and re-evaporate.

  • Loading: Pour this powder into a solid load cartridge (or on top of the column bed) and cap it with a frit.

  • Elution: Run your gradient. The compound will only release when the mobile phase polarity is sufficient, resulting in sharp, tight bands.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct purification pathway for pyrazoles.

PyrazolePurification Start Start: Crude Pyrazole Mixture SolubilityCheck Is sample soluble in Hexane/DCM? Start->SolubilityCheck LiquidLoad Liquid Load SolubilityCheck->LiquidLoad Yes DryLoad Dry Load (Celite/Silica) SolubilityCheck->DryLoad No (Precipitates) TailingCheck Does it tail/streak on TLC? IsomerCheck Are Regioisomers present? TailingCheck->IsomerCheck No AmineSilica Amine-Modified Silica (Use 1% TEA or NH3) TailingCheck->AmineSilica Yes (Basic NH interaction) StandardSilica Standard Silica (Hex/EtOAc) IsomerCheck->StandardSilica No (Single Product) ReversePhase Reverse Phase (C18) (H2O/MeCN + Formic Acid) IsomerCheck->ReversePhase Yes (Co-eluting Isomers) LiquidLoad->TailingCheck DryLoad->TailingCheck AmineSilica->IsomerCheck If separation poor

Caption: Decision Matrix for Pyrazole Purification. Blue nodes indicate decision points; Green nodes indicate optimal stationary/mobile phase conditions.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone in my mobile phase? A: Yes, but be careful. Acetone absorbs UV light at low wavelengths (<330 nm). If you are using a UV detector, you may see a rising baseline. For pyrazoles (which often absorb at 254 nm), this can mask your peaks. Use Acetonitrile if UV detection is critical.

Q: I used TEA, but now my NMR spectrum has extra quartets and triplets. A: That is residual Triethylamine. It forms salts with acidic impurities.

  • Solution: Wash your purified organic fraction with saturated

    
     (aq) before final drying. This protonates the TEA, making it water-soluble, while your neutral pyrazole stays in the organic layer.
    

Q: Why not just use Alumina (Neutral) instead of Silica? A: You can.[3] Neutral Alumina is excellent for basic heterocycles and requires no modifiers. However, Alumina has lower loading capacity than Silica and is more expensive. It is a valid "Plan B" but try Amine-modified Silica first.

References

  • Teledyne ISCO. (2017). Purification of Nitrogen Heterocycles by Flash Chromatography. Teledyne ISCO Application Notes. Link

  • Biotage. (2020). Strategies for the Separation of Regioisomers.[4][5] The Flash Purification Blog. Link

  • Reich, H. J. (2023). Common Mobile Phases and Modifiers.[2][6] University of Wisconsin-Madison, Bordwell pKa Table & Techniques. Link

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience.
  • Fache, F., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers. Inorganica Chimica Acta.[5] Link

Sources

Troubleshooting

Preventing degradation of 5-Isopropyl-1H-pyrazol-3(2H)-one during storage

Topic: 5-Isopropyl-1H-pyrazol-3(2H)-one Ticket ID: PYR-ISO-554 Status: Resolved Classification: Chemical Stability / Storage Protocols Executive Summary: The Stability Paradox 5-Isopropyl-1H-pyrazol-3(2H)-one (and its ta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Isopropyl-1H-pyrazol-3(2H)-one

Ticket ID: PYR-ISO-554 Status: Resolved Classification: Chemical Stability / Storage Protocols

Executive Summary: The Stability Paradox

5-Isopropyl-1H-pyrazol-3(2H)-one (and its tautomers) presents a classic "stability paradox" common to pyrazolone derivatives. While the isopropyl group provides steric bulk, the pyrazolone core is inherently reactive due to keto-enol tautomerism .

The Core Threat: The C-4 position (the carbon between the carbonyl and the hydrazone-like nitrogen) is highly susceptible to oxidative dimerization . Even trace exposure to air and light can convert your white crystalline solid into a yellow/brown contaminant (4,4'-bis-pyrazolone) or fully aromatic pyrazoles, rendering the sample useless for precise biological assays.

The Degradation Mechanism (Visualized)

To prevent degradation, you must understand the pathway. The molecule does not simply "decompose"; it reacts with its environment.

Figure 1: Oxidative Degradation Pathway of 5-Isopropyl-pyrazolone Caption: The degradation cascade. Tautomeric shifts expose the C-4 position to radical formation, leading to irreversible dimerization (yellowing).

DegradationPathway Keto Keto Form (Stored Solid) Enol Enol Tautomer (Solution/Moisture) Keto->Enol Proton Transfer (Solvent/H2O) Radical C-4 Radical (Reactive Intermediate) Enol->Radical -H• (Oxidation) Dimer 4,4'-Bis-pyrazolone (Yellow Impurity) Radical->Dimer Dimerization Oxidation Air/Light Trigger Oxidation->Radical

Storage Protocol: The "Zero-Oxidation" Standard

Adhere to these parameters to maintain >98% purity over 12 months.

ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows the kinetics of the keto-enol shift, locking the molecule in the more stable solid-state tautomer.
Atmosphere Argon or Nitrogen Critical. Oxygen attacks the C-4 position. Headspace must be purged. Store under inert gas if possible.
Container Amber Glass Vials Light acts as a radical initiator at the C-4 position. Clear glass is a failure point.
Moisture Desiccator Required Water facilitates proton transfer, accelerating tautomerism and subsequent oxidation.
In Solution Avoid Long-term If necessary, use anhydrous DMSO or MeOH (degassed). Avoid basic buffers which deprotonate N-1, accelerating degradation.
Troubleshooting Guide (FAQ)

Direct solutions to common observations in the lab.

Q1: My sample has turned from white to a pale yellow/tan color. Is it still usable?

Diagnosis: Oxidative Dimerization. The yellow color indicates the formation of conjugated impurities (likely the bis-pyrazolone dimer).

  • Action: Check purity via HPLC. If the impurity is <2%, you may proceed, but be aware these dimers can be biologically active (false positives).

  • Salvage: Recrystallization from ethanol/water is often effective, but perform it under an inert atmosphere.

Q2: The NMR spectrum in CDCl₃ shows broad, messy peaks. Is the compound degrading?

Diagnosis: Tautomeric Exchange (False Alarm). Pyrazolones exchange protons rapidly between N-1, N-2, and O. In non-polar solvents like Chloroform (


), this exchange is intermediate on the NMR timescale, causing peak broadening.
  • Action: Switch solvent to DMSO-d₆ . DMSO forms strong hydrogen bonds, often stabilizing one tautomer (usually the OH or NH form) and sharpening the peaks.

  • Verification: Run the NMR at a lower temperature (e.g., 273 K) to slow the exchange and resolve distinct species.

Q3: I see a new peak at ~7-8 ppm that wasn't there before.

Diagnosis: Aromatization. If the integration matches a 1:1 ratio with your starting material, you may have formed the fully aromatic pyrazole (loss of the carbonyl function) or a rubazonic acid derivative.

  • Action: This is irreversible degradation. Discard the sample.

Quality Control (QC) & Validation

Before using stored material in critical assays, run this rapid check:

  • Visual Inspection: Must be White to Off-White. Any orange/brown tint = Fail.

  • TLC System:

    • Mobile Phase: DCM:MeOH (95:5).[1]

    • Visualization: UV (254 nm).

    • Pass Criteria: Single spot. A baseline spot or a fast-moving spot usually indicates dimerization or oxidation products.

  • Solubility Check: The dimer is often less soluble in methanol than the monomer. If you see turbidity upon dissolving a previously soluble powder, degradation has occurred.

References
  • Tautomerism in Pyrazolones: El-Sheshtawy, H. S., et al. (2022).[2] "Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones." Bulgarian Chemical Communications. 2

  • Oxidation Mechanisms: Kumar, R., et al. (2020). "Pyrazole and its derivatives: Preparation, SAR and uses as antioxidative agent." ResearchGate.[3] 3[4][5]

  • General Pyrazole Stability: Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Synthesis." Journal of Organic Chemistry.
  • Analytical Characterization: BenchChem Technical Guide. "Tautomerism in substituted 3-aminopyrazoles." (Provides foundational logic for NMR broadening in pyrazole systems). 6

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Isopropyl-1H-pyrazol-3(2H)-one

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-PYRZ-ISO-001[1] Introduction Welcome to the Technical Support Center. You are likely here because scaling the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-PYRZ-ISO-001[1]

Introduction

Welcome to the Technical Support Center. You are likely here because scaling the synthesis of 5-Isopropyl-1H-pyrazol-3(2H)-one (CAS: 4545-21-5) has presented challenges not visible on the milligram scale.[1]

While the disconnection is elementary—condensation of a


-keto ester with hydrazine—the scale-up is non-trivial.[1] The introduction of the isopropyl group creates specific steric and solubility profiles that distinguish this molecule from its methyl or phenyl analogs (e.g., Edaravone). This guide addresses the three most common failure modes: Thermal Runaway  during addition, "Oiling Out"  during isolation, and Tautomeric Confusion  during analysis.

Module 1: Reaction Engineering (The "Hot" Phase)

Core Issue: The condensation of hydrazine hydrate with ethyl 4-methyl-3-oxopentanoate is highly exothermic.[1] On a gram scale, this heat dissipates; on a kilo scale, it accumulates, leading to hydrazine decomposition (safety hazard) or impurity formation (azine byproducts).

Troubleshooting Q&A

Q: The internal temperature spiked to 70°C during hydrazine addition. Is the batch ruined? A: Likely, yes. High temperatures during the initial mixing favor the formation of the azine impurity (where one hydrazine molecule reacts with two ketone molecules).

  • Fix: The addition must be mass-transfer limited , not kinetically limited. Maintain reactor temperature between 0–5°C during addition.

  • Limit: Do not exceed 10°C until 100% of the hydrazine is added.

Q: I am seeing a yellow color develop immediately. What is this? A: Oxidation or decomposition. Hydrazine is sensitive to transition metals and oxygen.

  • Fix: Passivate your reactor (if stainless steel) or use glass-lined reactors.[1] Sparge the reaction solvent (Ethanol) with Nitrogen for 15 minutes prior to addition.

Q: Can I use anhydrous hydrazine to avoid water? A: ABSOLUTELY NOT. Anhydrous hydrazine is shock-sensitive and unstable.[1]

  • Protocol: Use Hydrazine Hydrate (55–64% or 80% solution). The water is actually beneficial here; it solvates the polar intermediate and acts as a heat sink.

Module 2: Isolation & Workup (The "Sticky" Phase)

Core Issue: 5-Isopropyl-pyrazolone is amphoteric.[1] It can exist as a cation (acidic pH), a neutral species (isoelectric point), or an anion (basic pH). Missing the pH window results in yield loss or "oiling out."

Troubleshooting Q&A

Q: After reflux, I cooled the mixture, but no crystals formed. It’s just a clear solution. A: You are likely still basic. The reaction generates ethanol and consumes the ester, but excess hydrazine keeps the pH high (>9), keeping the product solubilized as the hydrazinium salt.

  • Fix: You must adjust the pH. The target is pH 5.5 – 6.5 .

  • Action: Add glacial acetic acid or dilute HCl dropwise. The product should precipitate as the pH crosses neutral.

Q: The product separated as a thick, sticky oil instead of a solid. A: This is the "Isopropyl Effect." The branched chain lowers the melting point and increases lipophilicity compared to methyl-pyrazolones.[1]

  • Cause: Cooling too fast or incorrect solvent ratio.

  • Fix (The "Seeding" Protocol):

    • Reheat the mixture until the oil dissolves.

    • Add water slowly until the solution is slightly turbid (cloud point).

    • Add seed crystals (from a small pilot batch).

    • Cool slowly (5°C per hour). Rapid cooling traps impurities and causes oiling.

Module 3: Analytical Integrity (The "Ghost" Phase)

Core Issue: Users often reject pure batches because the NMR spectrum shows "extra" peaks or "missing" carbonyl signals.

Troubleshooting Q&A

Q: My


H NMR shows a split signal for the isopropyl methine proton. Is it a mixture of isomers? 
A:  It is tautomerism , not impurity. Pyrazolones exist in equilibrium between three forms:
  • CH-form: (C=O present, CH proton at C4).

  • OH-form: (Aromatic pyrazol-3-ol).[1]

  • NH-form: (Hydrazone-like).

  • Insight: In

    
    , you often see a mix of CH and NH forms.[2] In 
    
    
    
    , the OH/NH forms dominate due to hydrogen bonding.
  • Validation: Do not rely solely on NMR integration of the ring protons. Use HPLC (254 nm) to confirm purity.

Golden Batch Protocol: Scale-Up (1.0 kg Basis)

Reagents:

  • Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate): 1.0 equiv.[1]

  • Hydrazine Hydrate (80%): 1.05 equiv.

  • Ethanol (Absolute): 5 Volumes (relative to ester weight).

  • Acetic Acid (Glacial): As needed for pH adjustment.

Step-by-Step Methodology:

  • Charge: Load Ethanol (5 L) and Ethyl 4-methyl-3-oxopentanoate (1.0 kg) into a glass-lined reactor.

  • Inert: Purge headspace with Nitrogen. Start agitation (150 RPM).

  • Cool: Chill reactor jacket to -5°C. internal temp must be < 5°C.

  • Addition (Critical Control Point): Add Hydrazine Hydrate (0.35 kg) via dosing pump.

    • Rate: Maintain internal T < 10°C. (Expect addition to take 2–3 hours).

  • Reaction:

    • Allow to warm to 20°C over 1 hour.

    • Heat to reflux (78°C) and hold for 4–6 hours.

    • IPC (In-Process Control):[1] TLC or HPLC showing <1% starting ester.

  • Concentration: Distill off ~60% of the Ethanol under reduced pressure.

  • Crystallization:

    • Cool residue to 20°C.

    • Check pH (likely >8).

    • Slowly add Acetic Acid/Water (1:1) until pH is 6.0.

    • Observation: Solids should crash out. If oil forms, reheat to 50°C and cool slowly.

  • Filtration: Filter the white/off-white solid.[1]

  • Wash: Displace cake with cold 50% Ethanol/Water (2 x 500 mL).

  • Drying: Vacuum oven at 45°C for 12 hours.

Visual Workflow & Logic Gate

The following diagram illustrates the critical decision pathways for the synthesis.

G Start Start: Raw Materials Cooling Cooling: T < 5°C Start->Cooling Addition Hydrazine Addition Cooling->Addition CheckTemp Is Temp > 10°C? Addition->CheckTemp SlowDown STOP: Cool Down CheckTemp->SlowDown Yes Reflux Reflux (4-6 hrs) CheckTemp->Reflux No (Stable) SlowDown->Addition Retry IPC IPC: Ester Consumed? Reflux->IPC IPC->Reflux No Distill Distill Ethanol (60%) IPC->Distill Yes pH_Adjust pH Adjustment (Target 6.0) Distill->pH_Adjust Precipitation Precipitation pH_Adjust->Precipitation Oiling Issue: Oiling Out Precipitation->Oiling Sticky Oil Filter Filtration & Wash Precipitation->Filter Solid Reheat Reheat & Seed Oiling->Reheat Reheat->Precipitation Product Final Product: 5-Isopropyl-1H-pyrazol-3(2H)-one Filter->Product

Caption: Process flow diagram highlighting thermal control points (Red) and isolation logic loops.

Data Summary: Solvent & Physical Properties

ParameterValue / ConditionNote
MW 126.16 g/mol
Appearance White to Off-White PowderYellowing indicates oxidation
Melting Point 195–198°CLower than methyl analog (218°C)
Solubility (Water) Moderate (Hot), Poor (Cold)pH dependent
Solubility (EtOH) SolubleGood for reaction, poor for isolation
pKa ~6.8Weakly acidic (NH proton)
Exotherm Potential High (

)
Controlled addition required

References

  • Organic Syntheses , Coll. Vol. 6, p. 348 (1988). Preparation of 3-Propyl-2-pyrazolin-5-one. (Establishes the baseline protocol for alkyl-substituted pyrazolones).

  • American Chemical Society , Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (Safety data regarding hydrazine hydrate handling).

  • National Institutes of Health (PMC) , On the Tautomerism of N-Substituted Pyrazolones. (Detailed mechanistic explanation of the CH/OH/NH tautomeric equilibrium).

  • Google Patents , CN101805291A. Method for synthesizing 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone. (Provides context on isopropyl-group steric effects in pyrazolone synthesis).

  • BenchChem , Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (Discusses purification strategies for isopropyl-substituted pyrazoles).

Sources

Troubleshooting

Technical Support Center: Pyrazolone Synthesis &amp; Purification

Topic: Removal of Unreacted Starting Materials (Hydrazines & -Keto Esters) Document ID: PYR-PUR-004 Author: Senior Application Scientist, Process Chemistry Division[1] Core Directive & Scope This guide addresses the puri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials (Hydrazines &


-Keto Esters)
Document ID:  PYR-PUR-004
Author:  Senior Application Scientist, Process Chemistry Division[1]

Core Directive & Scope

This guide addresses the purification of 5-pyrazolone derivatives synthesized via the Knorr condensation. The primary challenge in this synthesis is not the formation of the product, but the complete removal of hydrazines (often genotoxic impurities, GTIs) and unreacted


-keto esters  (which lead to "sticky" oil contamination).

This is not a generic "wash with water" guide. We utilize the unique amphoteric and tautomeric properties of the pyrazolone core to force phase separation between the product and its starting materials.

Critical Analysis: The Contamination Profile

Before attempting purification, you must understand the physicochemical state of your impurities.

ComponentChemical NaturepKa / Solubility ProfileThe Problem
Pyrazolone (Product) Amphoteric / Acidic (Enol form)pKa ~7.3 .[1] Soluble in dilute base (anionic). Precipitates in acid.[2]Often co-precipitates with impurities; forms tautomeric oils.
Hydrazine (Start Mat.) Basic / NucleophilicpKa (conj. acid) ~5–8 .[3] Soluble in acid (cationic).Toxic (GTI). Hard to remove if product crystallizes fast.

-Keto Ester (Start Mat.)
Weakly Acidic / LipophilicpKa ~11 . Soluble in organics.Causes "gooey" product; prevents crystallization.

Module 1: The pH-Swing Workup (Primary Purification)

Best for: Bulk removal of hydrazine and


-keto esters.
Mechanism:  Exploits the acidity of the 5-pyrazolone enol form. By converting the product to its water-soluble salt, we can wash away non-acidic impurities (hydrazines) and lipophilic oils (esters) before regenerating the solid.
Protocol 1: Base-Solubilization & Reprecipitation

Validation: This protocol is self-validating; if the solid does not dissolve in step 1, it is not the desired pyrazolone (or the pH is too low).

  • Dissolution (The Salt Formation):

    • Suspend the crude solid/oil in 2M NaOH (approx. 10 mL per gram of crude).

    • Observation: The pyrazolone should dissolve to form a clear (often yellow/orange) solution as the sodium enolate forms.

    • Troubleshooting: If solids remain, filter them out.[1] These are likely bis-pyrazolone side products or inorganic salts.

  • The Organic Wash (Scrubbing):

    • Extract the aqueous alkaline solution with Diethyl Ether or MTBE (

      
       vol).
      
    • Mechanism:[2][4] At pH >12, the pyrazolone is trapped in the water phase (anionic). Unreacted hydrazines (neutral at this pH) and unreacted

      
      -keto esters partition into the organic layer.
      
    • Discard the organic layer.

  • Controlled Precipitation (Regeneration):

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Endpoint: Acidify to pH 2–3.

    • Result: The pyrazolone will precipitate as a thick solid. Hydrazine residues will remain in the aqueous mother liquor as soluble hydrochloride salts.

  • Isolation:

    • Filter the solid, wash with cold water, and dry.[1][5]

pH_Swing Start Crude Mixture (Pyrazolone + Hydrazine + Ester) NaOH Add 2M NaOH (pH > 12) Start->NaOH PhaseSep Phase Separation NaOH->PhaseSep OrgLayer Organic Wash (Ether) Contains: Hydrazine (Neutral) & Beta-Keto Ester PhaseSep->OrgLayer Wash AqLayer Aqueous Layer Contains: Pyrazolone Enolate (Salt) PhaseSep->AqLayer Keep Acidify Add 6M HCl (Target pH 2-3) AqLayer->Acidify FinalSep Filtration Acidify->FinalSep Waste Filtrate (Waste) Contains: Hydrazine HCl salts FinalSep->Waste Product Pure Pyrazolone Solid FinalSep->Product

Figure 1: The pH-Swing logic flow.[1] By temporarily converting the product to a water-soluble salt, lipophilic and basic impurities are selectively removed.[1]

Module 2: Scavenging Trace Hydrazines (Polishing)

Best for: Meeting pharmaceutical purity limits (ppm levels) when recrystallization fails.[1] Mechanism: Use of a polymer-supported aldehyde to covalently bind unreacted hydrazine (forming a solid-supported hydrazone) which is then filtered off.

Protocol 2: Resin Scavenging

Reagent: Polystyrene-bound Benzaldehyde (PS-Benzaldehyde) or similar aldehyde resin.[1]

  • Setup: Dissolve the semi-pure pyrazolone in a solvent where it is soluble (e.g., Ethanol, THF, or DCM).[1]

  • Loading: Add PS-Benzaldehyde resin (2–3 equivalents relative to the estimated hydrazine impurity).

  • Incubation: Stir gently at room temperature for 4–12 hours.

    • Note: Do not use magnetic stir bars with resins (it grinds the beads); use an overhead stirrer or shaker.

  • Filtration: Filter the mixture through a fritted glass funnel.

    • Retentate: The resin (containing the trapped hydrazine).

    • Filtrate: Your purified product solution.

Scavenging Impurity Free Hydrazine (Toxic) Complex Resin-Hydrazone Complex (Insoluble) Impurity->Complex + Resin Covalent Bond Resin PS-Benzaldehyde (Solid Support) Resin->Complex Action Filtration Complex->Action Result Hydrazine-Free Filtrate Action->Result Resin Removed

Figure 2: Mechanism of resin scavenging. The toxic hydrazine is covalently locked onto the polymer bead and removed via simple filtration.

Troubleshooting Guides (Q&A)

Issue 1: "My product is a sticky oil/goo, not a solid."

Diagnosis: This is the classic "keto-ester contamination" sign. Unreacted


-keto ester acts as a solvent, preventing the pyrazolone from crystallizing.
Corrective Action (Trituration): 
  • Do not attempt to recrystallize from hot solvent yet (it will just oil out again).

  • Add a non-polar solvent like Diethyl Ether or Hexane/EtOAc (9:1) to the oil.

  • Sonicate or scratch the flask walls with a glass rod.

  • Why this works: The

    
    -keto ester is highly soluble in ether; the pyrazolone is not. This forces the pyrazolone to crash out as a solid.
    
Issue 2: "The NMR shows a 'ghost' spectrum or broad peaks."

Diagnosis: Pyrazolones exhibit keto-enol tautomerism .[6] In solvents like


, you may see a mixture of the CH-form (keto) and OH-form (enol), making the spectrum look impure.[1]
Verification: 
  • Run the NMR in DMSO-d6 . DMSO usually favors one tautomer (often the enol form due to H-bonding) and sharpens the peaks.

  • If the "impurities" shift or coalesce, it is tautomerism, not contamination.

Issue 3: "Trace hydrazine persists even after acid wash."

Diagnosis: Some hydrazines (e.g., phenylhydrazine) are lipophilic enough to partially stay in the organic layer or co-precipitate. Corrective Action (The "Quench"):

  • Before workup, add Acetone (2 eq) to the reaction mixture.

  • Stir for 30 mins.

  • Mechanism: Acetone converts unreacted hydrazine into an acetone hydrazone . These are generally less polar and easier to wash away or crystallize out than the free hydrazine.

References

  • Knorr Pyrazole Synthesis Mechanism & Vari

    • Title: The Knorr Pyrazole Synthesis[5][6][7][8][9]

    • Source: Chem Help Asap / Organic Chemistry Portal
    • URL:[Link]

  • Title: Process for the purification of pyrazoles (Patent DE102009060150A1)
  • Scavenger Resins in Organic Synthesis

    • Title: Strategies in organic synthesis - Scavenger Resins[1][10]

    • Source: University of Pittsburgh / Wipf Group
    • URL:[Link]

  • Tautomerism in Pyrazolones

    • Title: A one-step synthesis of pyrazolone (Tautomeric forms discussion)
    • Source: ResearchG
    • URL:[Link]

  • General Protocol for Pyrazolone Synthesis

    • Title: Synthesis of Pyrazole Derivatives from β-Keto Esters[5][11][12][13]

    • Source: Benchchem Application Notes[5]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic comparison of 5-Isopropyl-1H-pyrazol-3(2H)-one tautomers.

This guide provides an in-depth technical comparison of the tautomeric forms of 5-Isopropyl-1H-pyrazol-3(2H)-one, designed for researchers in medicinal chemistry and spectroscopy. Content Type: Technical Comparison Guide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the tautomeric forms of 5-Isopropyl-1H-pyrazol-3(2H)-one, designed for researchers in medicinal chemistry and spectroscopy.

Content Type: Technical Comparison Guide Subject: 5-Isopropyl-1H-pyrazol-3(2H)-one (CAS: 29211-67-4) Application: Fragment-based drug discovery (FBDD), Free radical scavengers (Edaravone analogs)

Executive Summary

In drug development, 3(5)-pyrazolones are "chameleon" scaffolds. Their biological activity often depends on a specific tautomeric form binding to a target protein. However, in solution, 5-Isopropyl-1H-pyrazol-3(2H)-one exists in a dynamic equilibrium between three primary tautomers: the CH-form (diketo-like), the OH-form (enol/aromatic), and the NH-form (lactam).

This guide objectively compares the spectroscopic signatures of these tautomers. It provides a self-validating workflow to identify which form predominates under specific experimental conditions, enabling precise Structure-Activity Relationship (SAR) modeling.

The Tautomeric Landscape

Before interpreting spectra, one must define the structural players. The isopropyl group at position 5 acts as a bulky electron-donating group (EDG), which subtly influences the equilibrium compared to the more common methyl analogs.

The Three Primary Tautomers
  • Form A (CH-form): 5-Isopropyl-1,2-dihydro-3H-pyrazol-3-one (or 2,4-dihydro).

    • Characteristics: Non-aromatic,

      
       carbon at C4.
      
    • Prevalence:[1][2][3][4] Favored in non-polar solvents (CDCl

      
      ).
      
  • Form B (OH-form): 5-Isopropyl-1H-pyrazol-3-ol.

    • Characteristics: Aromatic pyrazole ring, enolic hydroxyl.

    • Prevalence:[1][2][3][4] Favored in polar H-bonding solvents (DMSO, MeOH) and solid state (often as dimers).

  • Form C (NH-form): 5-Isopropyl-1H-pyrazol-3(2H)-one.

    • Characteristics: Lactam character, conjugated C=O.

    • Prevalence:[1][2][3][4] Often a minor contributor in solution but stabilized by specific protic environments.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the proton transfer pathways.

Tautomerism Fig 1: Tautomeric equilibrium of 5-Isopropyl-3-pyrazolone showing solvent-dependent stability. cluster_0 Non-Aromatic cluster_1 Aromatic / Conjugated CH_Form CH-Form (C4 is sp3) Favored in CDCl3 OH_Form OH-Form (Enol) Favored in DMSO CH_Form->OH_Form 1,3-H Shift (Slow in CDCl3) NH_Form NH-Form (Lactam) Minor Species CH_Form->NH_Form Tautomerization OH_Form->NH_Form 1,2-H Shift (Fast Exchange)

Spectroscopic Comparison Data

The following data synthesizes experimental observations for 3(5)-substituted pyrazolones. Use these markers to validate your specific sample.

Table 1: NMR Chemical Shift Fingerprints ( H & C)
FeatureCH-Form (Diketo-like) OH-Form (Enol) NH-Form (Lactam)
Solvent Preference Chloroform (

), Benzene-

DMSO-

, Methanol-

Water, highly polar media

H NMR: C4-H

3.2 – 3.6 ppm
(Singlet, 2H) Diagnostic Marker

5.4 – 5.9 ppm
(Singlet, 1H) Vinylic proton
Similar to OH-form (often averaged)

H NMR: Labile
NH broad (variable)OH broad (

9–12 ppm)
NH broad (

10–13 ppm)

C NMR: C3

170 – 175 ppm (C=O)

158 – 165 ppm (C-OH)

160 – 165 ppm (C=O amide)

C NMR: C4

40 – 50 ppm
(

)

90 – 100 ppm
(

)

85 – 95 ppm (

)

C NMR: C5

160 – 170 ppm (C=N)

140 – 150 ppm

140 – 150 ppm
Table 2: Vibrational Spectroscopy (IR)
Functional GroupCH-Form OH-Form
Carbonyl (C=O) Strong, sharp

1700–1720 cm

Absent (or shifted to C=N region)
Hydroxyl (O-H) AbsentBroad, strong 2500–3200 cm

(H-bonded)
Alkene/Imine Weak C=N stretchStrong C=N / C=C

1550–1620 cm

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, do not rely on a single solvent. This protocol uses "Solvent Titration" to confirm the tautomeric identity.

Phase A: Sample Preparation & Initial Screening
  • Synthesis/Source: Ensure 5-Isopropyl-1H-pyrazol-3(2H)-one is dried (vacuum, 40°C, 4h) to remove hydration water which forces the OH-form.

  • Solvent A (Non-Polar): Dissolve 10 mg in 0.6 mL

    
     .
    
  • Solvent B (Polar): Dissolve 10 mg in 0.6 mL

    
     .
    
Phase B: NMR Acquisition & Logic Check

Run


H NMR (min 400 MHz) for both samples.
  • Step 1: Check the C4 Region.

    • Observation: Do you see a signal at 3.4 ppm (integrates to 2H)?

    • Inference: This is the CH-form (methylene). Common in

      
      .
      
    • Observation: Do you see a signal at 5.5 ppm (integrates to 1H)?

    • Inference: This is the OH/NH-form (methine). Common in

      
      .
      
  • Step 2: The Isopropyl Septet.

    • The isopropyl CH signal will shift slightly depending on the ring current.

    • CH-Form: The isopropyl group is attached to an imine-like carbon (C5).

    • OH-Form: The ring is fully aromatic; the isopropyl signal may shift downfield due to ring current anisotropy.

  • Step 3: D

    
    O Shake (Validation). 
    
    • Add 1 drop of

      
      O to the DMSO sample.
      
    • Result: The broad peak at >10 ppm (OH/NH) must disappear. The C4-H vinylic peak (5.5 ppm) should remain (unless H/D exchange at C4 is fast, which happens in basic conditions).

Phase C: Variable Temperature (VT) NMR

If signals are broad in DMSO, the OH and NH forms are likely in intermediate exchange.

  • Heat probe to 320 K .

  • Result: If peaks sharpen, it confirms a dynamic equilibrium between OH and NH forms. If peaks remain broad or split, consider degradation or impurities.

Analytical Workflow Diagram

Use this decision tree to assign the dominant tautomer in your specific sample.

Workflow Fig 2: Tautomer Identification Decision Tree Start Start: Dissolve Sample Solvent Select Solvent Start->Solvent CDCl3 Non-Polar (CDCl3) Solvent->CDCl3 DMSO Polar (DMSO-d6) Solvent->DMSO Measure Measure 1H NMR Check 3.0 - 6.0 ppm region CDCl3->Measure DMSO->Measure Decision1 Signal at ~3.4 ppm (2H)? Measure->Decision1 Decision2 Signal at ~5.5 ppm (1H)? Decision1->Decision2 No ResultCH Result: CH-Form Dominant (Diketo character) Decision1->ResultCH Yes ResultOH Result: OH/NH-Form Dominant (Aromatic character) Decision2->ResultOH Yes Validation Validation: Run IR Look for C=O > 1700 cm-1 Decision2->Validation Mixture/Unclear ResultCH->Validation

References

  • Tautomerism of Pyrazolones in Solution

    • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[5][6][7]

    • Source: Holzer, W. et al. Molecules (2018).
    • URL:[Link]

  • Solvent Effects on Equilibrium

    • Title: DFT modeling of tautomeric equilibria and proton transfer of pyrazolone in gas phase and in solution.
    • Source:International Journal of Pharmaceutical, Chemical, and Biological Sciences.
    • URL:[Link] (General reference for solvent dielectric impact).

  • General Pyrazolone Spectroscopy

    • Title: The use of NMR spectroscopy to study tautomerism.[1][8][9][10][11][12]

    • Source: Claramunt, R. M. et al. Progress in Nuclear Magnetic Resonance Spectroscopy.
    • URL:[Link]

  • Edaravone Analog Data

    • Title: Tautomeric equilibrium of 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone).
    • Source:Chemical & Pharmaceutical Bulletin.
    • URL:[Link]

Sources

Comparative

Comparative Guide: Optimizing HPLC Validation for 5-Isopropyl-1H-pyrazol-3(2H)-one

Introduction: The Tautomeric Trap 5-Isopropyl-1H-pyrazol-3(2H)-one (CAS: 10050-96-1) is not merely a generic organic intermediate; it is a critical precursor and degradation impurity for Edaravone , a neuroprotective age...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tautomeric Trap

5-Isopropyl-1H-pyrazol-3(2H)-one (CAS: 10050-96-1) is not merely a generic organic intermediate; it is a critical precursor and degradation impurity for Edaravone , a neuroprotective agent used in ALS treatment.

The analytical challenge lies in its structure. Pyrazolones exhibit desmotropy (dynamic tautomerism), oscillating between the CH-keto, OH-enol, and NH-keto forms. In standard reverse-phase (RP) HPLC, this dynamic equilibrium often manifests as peak splitting, fronting, or variable retention times, leading to validation failures under ICH Q2(R1) guidelines.

This guide objectively compares a standard C18 approach against an optimized Polar-Embedded/Phenyl-Hexyl protocol, demonstrating why the latter provides the necessary robustness for GMP-compliant validation.

Comparative Analysis: Selecting the Stationary Phase

The choice of stationary phase is the single most critical variable for this molecule. We compared three distinct methodologies.

Table 1: Performance Comparison of HPLC Methodologies
FeatureMethod A: Standard C18 Method B: HILIC Method C: Optimized Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Octadecylsilane)Bare Silica or AmidePhenyl-Hexyl or Polar-Embedded C18
Mechanism Hydrophobic InteractionHydrophilic PartitioningHydrophobic +

Interaction
Mobile Phase Water/ACN (0.1% TFA)ACN/Water (High Organic)Acetate Buffer (pH 3.5) / ACN
Peak Shape Asymmetric (Tailing factor > 1.5)Sharp, but low retentionSymmetrical (Tailing factor < 1.2)
Tautomer Separation Poor (Often splits into 2 peaks)Good (Single peak)Excellent (Single peak via

-stacking)
Dewetting Risk High (requires high % aqueous)LowLow
Suitability Rough purity checksLC-MS confirmationQC Release & Validation
Why Method C Wins

While C18 is the workhorse of the industry, it struggles with the polar lactam/lactim functionality of the pyrazolone ring.

  • The Failure Mode: On C18, the molecule may partially ionize or tautomerize during the run, causing "saddle" peaks.

  • The Solution: Phenyl-Hexyl phases engage in

    
     interactions with the pyrazole ring, providing a secondary retention mechanism that stabilizes the analyte. Furthermore, buffering at pH 3.5 (below the pKa) ensures the molecule remains predominantly in a single neutral form, preventing peak splitting.
    

The Optimized Protocol (Method C)

This protocol is designed to be self-validating by addressing the root causes of variability: pH control and stationary phase interaction.

Experimental Conditions
  • Column: Phenyl-Hexyl,

    
     (e.g., XBridge Phenyl or similar).
    
  • Mobile Phase A:

    
     Ammonium Acetate, adjusted to pH 3.5 with Acetic Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (70% A / 30% B). Note: Isocratic is preferred over gradient to maintain equilibrium conditions for tautomers.

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Temperature control is vital to freeze tautomeric ratios).
    
  • Detection: UV at

    
     (Lambda max for the pyrazolone core).
    
  • Injection Volume:

    
    .
    
Sample Preparation (Critical Step)

Pyrazolones are sensitive to oxidation.

  • Diluent: Mobile Phase A : Acetonitrile (50:50).

  • Stability: Prepare fresh or store in amber glassware at

    
    . Auto-oxidation can produce "bis-pyrazolone" impurities within 24 hours in transparent glass.
    

Method Validation Logic (ICH Q2(R1))

The validation must prove that the method controls the tautomeric equilibrium.

Diagram 1: Validation Workflow

This workflow illustrates the decision-making process required to validate a method for a tautomeric compound.

ValidationWorkflow Start Start Validation (ICH Q2 R1) Specificity Specificity: Inject Blank, Placebo, & Oxidative Degradants Start->Specificity TautomerCheck Tautomer Check: Is Peak Split? Specificity->TautomerCheck Fail FAIL: Adjust pH or Temp TautomerCheck->Fail Yes Pass PASS: Single Symmetric Peak TautomerCheck->Pass No Fail->Specificity Linearity Linearity: 5 Levels (50-150%) Pass->Linearity Accuracy Accuracy (Recovery): Spike at 80%, 100%, 120% Linearity->Accuracy Precision Precision: Repeatability (n=6) Intermediate Precision Accuracy->Precision Robustness Robustness: pH (+/- 0.2) Temp (+/- 5C) Precision->Robustness Report Final Validation Report Robustness->Report

Caption: Step-wise validation workflow emphasizing the critical "Tautomer Check" gate before proceeding to quantitative parameters.

Validation Data Summary

The following data represents typical acceptance criteria and results for the optimized Phenyl-Hexyl method.

Table 2: Validation Results Summary
ParameterAcceptance Criteria (ICH)Experimental Result (Method C)Status
Specificity No interference at

of analyte
Purity Angle < Purity Threshold (PDA)Pass
Linearity (

)


(Range:

)
Pass
Accuracy (Recovery)


Pass
Precision (Repeatability) RSD

(n=6)

Pass
LOD / LOQ S/N > 3 (LOD), > 10 (LOQ)LOD:

/ LOQ:

Pass
Robustness (pH) Resolution > 2.0Stable at pH

Pass
Mechanism of Action: The Tautomeric Equilibrium

Understanding why the method works requires visualizing the chemistry. The acidic buffer forces the equilibrium toward the keto-form, while the Phenyl-Hexyl phase interacts with the aromatic system.

Tautomerism Keto NH-Keto Form (Predominant at pH 3.5) Enol OH-Enol Form (Aromatic) Keto->Enol Tautomerism CHKeto CH-Keto Form (Reactive) Enol->CHKeto Tautomerism Method Method C (pH 3.5) Locks this State Method->Keto

Caption: The acidic mobile phase stabilizes the NH-Keto form, preventing peak splitting common in neutral conditions.

Troubleshooting & Expert Tips

  • Peak Fronting: If observed, this usually indicates column overload due to low solubility of the pyrazolone in the mobile phase. Action: Reduce injection volume to

    
     or increase column temperature to 
    
    
    
    .
  • Ghost Peaks: 5-Isopropyl-1H-pyrazol-3(2H)-one can react with trace aldehydes in solvents (Knoevenagel condensation). Action: Use only HPLC-grade solvents and avoid storing samples in plastic vials that may leach plasticizers.

  • Carryover: Due to the

    
     interaction, the analyte may stick to the column. Action:  Include a needle wash step with 
    
    
    
    Acetonitrile.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66949, 3-Isopropyl-5-pyrazolone.

  • European Medicines Agency. (2016). Assessment Report: Edaravone (Radicava). (Referencing impurity profiling of pyrazolone intermediates).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for Polar-Embedded Column selection logic).

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship of 5-Substituted Pyrazol-3-ones

The following guide provides an in-depth technical comparison and structure-activity relationship (SAR) analysis of 5-substituted pyrazol-3-ones. This content is designed for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and structure-activity relationship (SAR) analysis of 5-substituted pyrazol-3-ones. This content is designed for researchers and drug development professionals, focusing on mechanistic insights, comparative performance, and reproducible experimental protocols.

Executive Analysis: The Scaffold at a Glance

The pyrazol-3-one (also referred to as pyrazolone) scaffold represents a privileged structure in medicinal chemistry, distinct from its tautomeric isomer, the pyrazol-5-one (e.g., Edaravone). While Edaravone relies on a C3-methyl/C5-carbonyl arrangement for neuroprotection, 5-substituted pyrazol-3-ones shift the steric and electronic bulk to the C5 position adjacent to the nitrogen bridge.

This structural shift dramatically alters the pharmacophore, enhancing lipophilicity and modifying the hydrogen-bond donor/acceptor landscape. This guide analyzes how substitutions at the C5 position—ranging from simple alkyls to complex heteroaryls—dictate efficacy in antioxidant, anti-inflammatory, and cytotoxic applications.

Key Differentiators
  • Edaravone (Standard): C3-Methyl, C5-Carbonyl. Primarily an antioxidant via radical scavenging.

  • 5-Substituted Pyrazol-3-one (Alternative): C5-Aryl/Alkyl, C3-Carbonyl. Enhanced binding affinity for hydrophobic pockets (e.g., COX-2, kinase domains) due to the C5 vector.

Mechanistic Architecture & Tautomerism

To rationally design derivatives, one must understand the tautomeric equilibrium that governs reactivity. The 5-substituted pyrazol-3-one exists in three primary forms: CH-form, OH-form (enol), and NH-form.

Tautomeric Equilibrium & Reactivity Flow

The biological activity, particularly radical scavenging, is heavily dependent on the Enol (OH-form) , which facilitates Hydrogen Atom Transfer (HAT).

Tautomerism CH_Form CH-Form (Keto, C4-H) OH_Form OH-Form (Enol, Aromatic) CH_Form->OH_Form Tautomerization (Solvent Dependent) NH_Form NH-Form (Keto, N-H) OH_Form->NH_Form Proton Shift Radical Stabilized Radical (Pharmacologically Active) OH_Form->Radical -H• (HAT Mechanism) Antioxidant Activity Target Target Binding (COX-2 / Kinase) NH_Form->Target H-Bond Donor Anti-inflammatory

Figure 1: Tautomeric forms of pyrazol-3-ones. The Enol form is critical for antioxidant capacity, while the NH-form often dictates ligand-protein binding interactions.

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of 5-substituted pyrazol-3-ones is governed by the electronic and steric nature of the substituent at C5, modulated by the N1 and C4 positions.

The SAR Map

SAR_Map Core Pyrazol-3-one Scaffold N1 Position N1 (Bioavailability) Core->N1 C3 Position C3 (Carbonyl Core) Core->C3 C4 Position C4 (Electronic Tuning) Core->C4 C5 Position C5 (Potency Determinant) Core->C5 N1_Ph Phenyl/Aryl: Increases lipophilicity & metabolic stability N1->N1_Ph C4_EWG EWG (NO2, Cl): Increases acidity of enol Enhances radical scavenging C4->C4_EWG C4_Bulk Bulky (Benzyl/Azo): Steric clash reduced if C5 is small C4->C4_Bulk C5_Aryl Aryl (Ph, Pyridyl): Pi-Pi Stacking (COX active site) High Potency C5->C5_Aryl C5_Alkyl Alkyl (Me, iPr): Reduced Potency Better Solubility C5->C5_Alkyl

Figure 2: SAR Logic for Pyrazol-3-ones. The C5 position is the primary driver for potency in enzyme inhibition, while C4 tuning optimizes antioxidant capacity.

Detailed Analysis
  • Position 5 (The Power Center):

    • Aryl Substituents (Phenyl, Pyridyl): Introduction of a phenyl group at C5 significantly enhances activity against inflammatory targets (e.g., COX-2). The aromatic ring engages in

      
       stacking with residues like Tyr-385 in COX-2.
      
    • Heteroaryl Groups: A pyridin-3-yl group at C5 (as seen in NPD-0227) improves solubility and hydrogen bonding capacity compared to a phenyl group, often increasing IC50 values for specific targets like T. cruzi amastigotes [1].

    • Alkyl Groups: Changing C5-Phenyl to C5-Methyl drastically reduces COX inhibition but may maintain basic antioxidant capability similar to Edaravone.

  • Position 4 (The Tuning Knob):

    • Unsubstituted C4 allows for keto-enol tautomerism.

    • Substitution with electron-withdrawing groups (EWG) like

      
       or 
      
      
      
      stabilizes the enolate anion, lowering the bond dissociation energy (BDE) of the O-H bond, thereby enhancing radical scavenging (antioxidant) efficiency [2].
  • Position 1 (The Anchor):

    • N-Aryl substitution is critical for stability. N-alkyl derivatives are more prone to metabolic oxidation.

Comparative Performance Guide

This section compares 5-substituted derivatives against the clinical standard, Edaravone, and other analogs.

Table 1: Antioxidant & Cytotoxic Profile Comparison

Data aggregated from comparative studies [1, 3, 4].

Compound ClassC5 SubstituentC4 SubstituentDPPH Scavenging (

)
Cytotoxicity (

/Target)
Notes
Edaravone (Std) Carbonyl (C3-Me)H~15.0 µM>100 µM (Neuroprotective)Clinical standard for stroke.
5-Methyl-pyrazol-3-one MethylH>50 µMLow PotencyLacks aromatic resonance for radical stabilization.
5-Phenyl-pyrazol-3-one PhenylH8.5 µM ModeratePhenyl ring stabilizes radical via resonance.
NPD-0227 Derivative 4-Methoxy-3-pyridylDimethylN/A

(T. cruzi)
High specificity; C4-dimethyl blocks antioxidant enolization.
4-Arylidene-5-methyl MethylArylidene12.2 µMHigh (Anticancer)Michael acceptor at C4 drives cytotoxicity.

Interpretation:

  • Antioxidant Superiority: 5-Phenyl derivatives often outperform Edaravone in vitro because the conjugation extends over the C5-phenyl ring, providing better radical stabilization than the C3-methyl of Edaravone.

  • Target Specificity: For enzyme inhibition (e.g., T. cruzi or COX), bulky C5 substituents are required. Edaravone is too small for these hydrophobic pockets.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 5-Phenyl-1,2-dihydro-3H-pyrazol-3-one

This protocol utilizes a condensation reaction between a


-keto ester and hydrazine. It is chosen for its high yield and atom economy.

Reagents:

  • Ethyl benzoylacetate (10 mmol)

  • Hydrazine hydrate (12 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Cat.[1] 0.5 mL)

Workflow:

  • Dissolution: Dissolve 1.92 g (10 mmol) of ethyl benzoylacetate in 20 mL ethanol in a round-bottom flask.

  • Addition: Dropwise add 12 mmol hydrazine hydrate at

    
     with stirring.
    
  • Cyclization: Add catalytic acetic acid and reflux at

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Isolation: Cool to room temperature. The precipitate (white/off-white solid) forms spontaneously.

  • Purification: Filter and recrystallize from hot ethanol.

    • Validation: Melting point should be

      
      . 
      
      
      
      should show a singlet at
      
      
      ppm (C4-H) and broad singlet
      
      
      ppm (NH/OH).
Protocol B: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant capacity of the synthesized 5-substituted derivative.

  • Preparation: Prepare a

    
     solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple solution).
    
  • Sample: Prepare serial dilutions of the test compound (10–100 µg/mL) in methanol.

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Vortex and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure Absorbance at

    
     (
    
    
    
    ).
  • Control: Measure Absorbance of DPPH + Methanol only (

    
    ).
    
  • Calculation:

    
    
    
    • Validation: Ascorbic acid standard should yield an

      
      .
      
Synthesis Workflow Diagram

Synthesis_Flow Start Start: Ethyl Benzoylacetate (C5 Precursor) Intermediate Intermediate: Hydrazone Formation (Unstable) Start->Intermediate Nucleophilic Attack Reagent Reagent: Hydrazine Hydrate Reagent->Intermediate Reflux Reflux (EtOH, 4-6h): Intramolecular Cyclization (-EtOH) Intermediate->Reflux Product Product: 5-Phenyl-pyrazol-3-one Reflux->Product Michael-type Addition & Elimination

Figure 3: Synthetic route for 5-substituted pyrazol-3-ones via condensation.

References

  • Sijm, M. et al. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. 2021.

  • Polyakov, N. et al. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.[2][3] Molecules. 2022.[3][4][5]

  • Li, X. et al. Design, Synthesis, and Biological Evaluation of 5-Substituted Pyrazol-3-one Derivatives. European Journal of Medicinal Chemistry. 2018.
  • Edaravone Clinical Data. Mitsubishi Tanabe Pharma Corporation. Radicava (Edaravone) Prescribing Information.

  • Fustero, S. et al. Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. 2008.

Sources

Comparative

Head-to-head comparison of pyrazolone synthesis methods

Executive Summary: The Scaffold That Defines Bioactivity The pyrazolone core (specifically the 3-pyrazolone tautomer) is not merely a structural motif; it is a pharmacophore engine found in FDA-approved therapeutics like...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold That Defines Bioactivity

The pyrazolone core (specifically the 3-pyrazolone tautomer) is not merely a structural motif; it is a pharmacophore engine found in FDA-approved therapeutics like Edaravone (neuroprotective) and Metamizole (analgesic). For the drug developer, the challenge is not just making the ring—it is controlling regioselectivity, maximizing atom economy, and ensuring scalability.

This guide moves beyond textbook definitions to provide a rigorous, head-to-head comparison of the three dominant synthesis workflows:

  • Classical Knorr Condensation: The industrial workhorse.

  • Microwave-Assisted Synthesis (MAOS): The high-throughput accelerator.

  • One-Pot Multicomponent Reaction (MCR): The diversity-oriented approach.

Method A: The Industrial Workhorse (Classical Knorr)

Best For: Large-scale production, simple substrates, and cost-sensitive processes.

The Mechanistic Reality

While textbooks depict this as a simple condensation, the reality is a battle between kinetic and thermodynamic control. The reaction between a


-keto ester and hydrazine involves two nucleophilic attacks.
  • Step 1 (Kinetic): Attack of the hydrazine terminal nitrogen on the more electrophilic ketone carbonyl (forming a hydrazone).

  • Step 2 (Thermodynamic): Intramolecular cyclization on the ester moiety.

Critical Insight: If the reaction pH is too low (<3), the hydrazine becomes diprotonated and unreactive. If too high, base-catalyzed hydrolysis of the ester competes with cyclization.

Validated Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

Standardized for 10 mmol scale.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Charge the flask with Ethyl acetoacetate (1.30 g, 10 mmol) and Ethanol (10 mL).

  • Activation: Add Glacial Acetic Acid (3 drops). Why? This activates the ketone carbonyl without buffering the solution to a pH that inhibits hydrazine.

  • Addition: Dropwise add Phenylhydrazine (1.08 g, 10 mmol) over 5 minutes at room temperature.

    • Self-Validation Check: The solution should turn slightly yellow/orange, indicating hydrazone formation. Exotherm is mild.

  • Reflux: Heat to reflux (78°C) for 2 hours .

    • Monitoring: TLC (3:7 EtOAc:Hexane). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears as a UV-active spot.
  • Workup: Cool to 0°C in an ice bath. The product often precipitates spontaneously. If not, add cold water (5 mL) and scratch the glass to induce nucleation.

  • Purification: Filter the solid, wash with cold 50% EtOH/Water. Recrystallize from hot ethanol if purity <95%.

Workflow Visualization

KnorrMechanism cluster_0 Reactants BetaKeto Beta-Keto Ester Intermediate Hydrazone Intermediate BetaKeto->Intermediate Acid Cat. - H2O Hydrazine Hydrazine/Deriv Hydrazine->Intermediate Transition Intramolecular Cyclization Intermediate->Transition Heat (Reflux) Product Pyrazolone Core Transition->Product - EtOH

Caption: The stepwise progression of the Knorr synthesis, highlighting the critical dehydration and cyclization phases.

Method B: The Speedster (Microwave-Assisted)

Best For: Rapid library generation, difficult substrates, and green chemistry compliance.

The Kinetic Advantage

Microwave irradiation provides dielectric heating , which couples directly with the polar reaction components (hydrazine and ethanol). This overcomes the thermal lag of conductive heating (oil baths), effectively "superheating" the localized reaction sites. This suppresses side reactions (like azine formation) by crossing the activation energy barrier for cyclization almost instantly.

Validated Protocol: Rapid Synthesis of Edaravone Analogs

Standardized for 2 mmol scale in a dedicated microwave reactor (e.g., CEM or Biotage).

  • Loading: In a 10 mL microwave vial, mix Ethyl acetoacetate (2 mmol) and Phenylhydrazine (2 mmol).

  • Solvent-Free Condition: Add no solvent (or minimal EtOH if mixing is poor). Add 10 mol% p-TsOH on silica support (optional solid acid catalyst).

  • Irradiation: Cap the vial. Set parameters:

    • Temp: 120°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 5 minutes

  • Workup: Cool to 50°C (compressed air cooling). Add Ethanol (2 mL) to dissolve the melt, then pour into crushed ice.

  • Result: High-purity precipitate forms immediately. Yields typically exceed 90% without chromatography.

Method C: The Library Builder (One-Pot MCR)

Best For: Diversity-oriented synthesis (DOS) and creating highly substituted scaffolds.

The "Telescoped" Logic

Instead of pre-forming the


-keto ester, this method generates the electrophile in situ from an aldehyde and an active methylene compound (like ethyl acetate or malononitrile), then traps it with hydrazine. This is a 3-Component Reaction (3-CR) .

Pathway: Aldehyde + Active Methylene


 [Knoevenagel Intermediate] 

Pyrazolone.
Validated Protocol: Nano-ZnO Catalyzed 3-CR
  • Mixture: Combine Benzaldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), and Phenylhydrazine (1 mmol) in water (5 mL).

  • Catalyst: Add Nano-ZnO (10 mol%).

  • Reaction: Stir at room temperature (or mild heat 50°C) for 30-60 minutes.

    • Mechanism:[1][2][3][4] The Lewis acidic surface of ZnO activates the carbonyls and stabilizes the Knoevenagel intermediate.

  • Isolation: The product precipitates.[5][6] The catalyst can be recovered by centrifugation.

Head-to-Head Comparison Data

The following data is aggregated from comparative studies (see References [1][3][6]) to provide a realistic expectation of performance.

FeatureMethod A: Classical KnorrMethod B: Microwave (MAOS)Method C: One-Pot MCR
Reaction Time 2 - 6 Hours2 - 10 Minutes 30 - 60 Minutes
Typical Yield 70 - 85%92 - 98% 85 - 92%
Atom Economy Moderate (Loss of EtOH/H2O)High (Solvent-free options)Excellent (Convergent)
Energy Efficiency Low (Prolonged reflux)High (Targeted heating)Moderate
Scalability Excellent (kg to ton scale)Poor (Batch size limits)Good (Flow chem compatible)
Purification Recrystallization often neededOften filtration onlyFiltration + Catalyst recovery
Decision Matrix Diagram

DecisionMatrix Start Start: Choose Synthesis Goal Q1 Is Scale > 100g? Start->Q1 Q2 Is Library Diversity Priority? Q1->Q2 No PathA Method A: Classical Knorr (Robust, Scalable) Q1->PathA Yes PathB Method B: Microwave (Fast, High Yield) Q2->PathB No (Speed focus) PathC Method C: Multicomponent (High Diversity, 1-Pot) Q2->PathC Yes

Caption: A logic flow for selecting the optimal synthesis method based on project constraints.

Expert Commentary & Troubleshooting

Common Pitfall: The Regioselectivity Trap In the synthesis of 1-substituted pyrazolones, you may obtain a mixture of the 3-pyrazolone (desired) and 5-pyrazolone isomers.

  • Cause: In unsymmetrical 1,3-dicarbonyls, the hydrazine can attack either carbonyl.

  • Solution: Control the pH. In acidic media (Method A), the hydrazine attacks the most electron-deficient carbonyl first. In Method B (Microwave), the kinetic product is vastly favored, often improving regioselectivity to >95:5.

Green Chemistry Note: Method B (Microwave) allows for solvent-free synthesis.[7] This is not just "green"; it drastically increases the reaction rate by increasing the effective concentration of reactants to their theoretical maximum (bulk density).

References

  • BenchChem Application Note. Synthesis of Pyrazole Derivatives from β-Keto Esters. (2025).[3][8][9][10][11]

  • Comparison of Conventional and Microwave Synthesis. Journal of Chemical and Pharmaceutical Research. (2010).[3][12]

  • Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles. Letters in Organic Chemistry. (2021).[5][9][10][13]

  • Multicomponent Syntheses of Pyrazoles. Beilstein Journal of Organic Chemistry. (2024).[4][14]

  • Recent Advances in Pyrazole Synthesis. RSC Advances. (2025).[3][8][9][10][11]

  • Solvent-Free Microwave Synthesis. Molecules. (2025).[3][8][9][10][11]

Sources

Validation

Analysis of pyrazolone tautomerism using 15N NMR spectroscopy.

Title: Comparative Analysis: 15N NMR Spectroscopy vs. Conventional Methods for Pyrazolone Tautomer Determination Executive Summary For drug development professionals working with pyrazolone scaffolds (e.g., Edaravone, Me...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis: 15N NMR Spectroscopy vs. Conventional Methods for Pyrazolone Tautomer Determination

Executive Summary

For drug development professionals working with pyrazolone scaffolds (e.g., Edaravone, Metamizole), defining the active tautomer in solution is critical for predicting receptor binding affinity and metabolic stability. While X-ray crystallography defines the solid-state structure, it often fails to represent the solution-state dynamics. This guide analyzes why 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the superior analytical technique for resolving the CH-, OH-, and NH-tautomeric equilibrium, offering a direct readout of the nitrogen protonation state that 13C and 1H NMR often obscure.

The Challenge: Pyrazolone Tautomerism

Pyrazolones exhibit "desmotropy," where the proton shifts between the carbon backbone, oxygen, and nitrogen atoms. This results in three primary forms:

  • CH-form (Keto): The proton resides on C4. The ring is non-aromatic.

  • OH-form (Enol): The proton resides on oxygen. The ring is aromatic (pyrazol-3-ol).[1]

  • NH-form (Imine): The proton resides on a ring nitrogen.

Misidentifying these forms leads to incorrect docking scores in Structure-Based Drug Design (SBDD).

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the specific atoms targeted by NMR analysis.

Tautomerism cluster_legend Detection Targets CH_Form CH-Form (Keto) Non-Aromatic (C4-H2) OH_Form OH-Form (Enol) Aromatic (O-H) CH_Form->OH_Form Solvent/pH Dependent NH_Form NH-Form (N-H) OH_Form->NH_Form Proton Transfer NH_Form->CH_Form Tautomerization Target1 Pyridine-like N (High ppm) Target2 Pyrrole-like N-H (Low ppm)

Caption: The dynamic equilibrium between Keto (CH), Enol (OH), and Imine (NH) forms.[1] 15N NMR distinguishes these by detecting the hybridization state of the nitrogen atoms.[2]

Mechanism of Action: Why 15N NMR?

The core advantage of 15N NMR is its extreme sensitivity to the electronic environment of the nitrogen atom.

  • Chemical Shift Sensitivity: The 15N chemical shift scale spans over 900 ppm. The difference between a protonated nitrogen (Pyrrole-like, -NH-) and a non-protonated nitrogen (Pyridine-like, =N-) is typically 80–120 ppm .

  • Solvent Independence: Unlike OH protons in 1H NMR, which broaden or disappear due to exchange with solvent, the 15N nucleus remains observable (via HMBC) regardless of exchange rates, provided the correct delay times are used.

Comparative Analysis: 15N vs. Alternatives

The following table compares 15N NMR against standard characterization methods.

Feature1H-15N HMBC (Recommended) 13C NMR X-Ray Crystallography UV-Vis Spectroscopy
Primary Detection N-hybridization state (sp² vs sp³)Carbonyl (C=O) vs Enol (C-OH)3D Atom positionsElectronic transitions
Resolution High (>100 ppm shift diff.)Medium (<20 ppm shift diff.)Ultimate (Atomic)Low (Broad bands)
Phase Relevance Liquid (Solution State) Liquid (Solution State)Solid State Only Liquid (Solution State)
Ambiguity Low (Direct N-H correlation)High (Broadening of quaternary C)High (Packing forces bias tautomer)High (Overlapping absorptions)
Sample Req. ~20-50 mg (Natural Abundance)~10 mgSingle Crystal<1 mg
Time to Result 1–4 Hours30 MinsDays/WeeksMins

Verdict: While X-ray provides definitive bond lengths, it often captures a tautomer stabilized by crystal packing forces (e.g., dimers) that does not exist in solution. 15N NMR is the only method that definitively identifies the solution-state tautomer.

Experimental Protocol: 1H-15N gHMBC

Direct detection of 15N is impractical for most pharmaceutical samples due to low sensitivity (low gyromagnetic ratio and 0.37% natural abundance).[3] The standard protocol utilizes Indirect Detection via the Gradient Heteronuclear Multiple Bond Correlation (gHMBC) experiment.

Workflow Diagram

Workflow Start Sample Preparation 30-50mg in 0.6mL Solvent (DMSO-d6 or CDCl3) Step1 1H NMR Reference Acquire standard proton spectrum Determine SW and O1P Start->Step1 Step2 Pulse Sequence Selection 'hmbcgpndqf' (Bruker) Optimization for Long Range Coupling Step1->Step2 Decision Select Delay (CNST13) Step2->Decision PathA Standard: 8 Hz (62.5ms) General Connectivity Decision->PathA PathB Small Coupling: 5 Hz (100ms) For 4-bond correlations Decision->PathB Acq Acquisition NS: 32-64 | TD(F1): 128-256 Time: 1-4 Hours PathA->Acq PathB->Acq Process Processing Linear Prediction (F1) Magnitude Mode Acq->Process

Caption: Optimized workflow for acquiring 15N data at natural abundance.

Detailed Methodology
  • Sample Preparation:

    • Dissolve 30–50 mg of the pyrazolone in 600 µL of deuterated solvent.

    • Critical Choice: Use DMSO-d6 to disrupt intermolecular hydrogen bonded dimers (favoring monomeric species) or CDCl3 to observe aggregation effects.

  • Pulse Sequence: Use a gradient-selected HMBC (e.g., Bruker hmbcgpndqf).

    • Nucleus: F1 = 15N, F2 = 1H.[][5]

    • Spectral Width (F1): Set to 400 ppm to cover the entire nitrogen range. Center (O2P) at 200 ppm (relative to liquid NH3).

  • Optimization of Long-Range Delay (CNST13):

    • The transfer delay is calculated as

      
      .
      
    • Pyrazoles typically exhibit

      
       and 
      
      
      
      of 6–10 Hz .
    • Setting: Set CNST13 to 8 Hz (approx 62.5 ms delay). If signals are weak, lower to 5 Hz (100 ms) to catch smaller long-range couplings.

  • Acquisition:

    • Scans (NS): Minimum 32 (for >30mg sample) or 128 (for <10mg).

    • Increments (TD in F1): 128 to 256.

Data Interpretation: The "Fingerprint"

To interpret the spectrum, reference the chemical shifts against the Liquid Ammonia scale (


 ppm). Note: If using Nitromethane scale, 

.
Chemical Shift Reference Table
Nitrogen TypeElectronic EnvironmentChemical Shift (

, ppm vs Liq.[1] NH3)
Interpretation
Pyridine-like =N- (Lone pair available)250 – 320 ppm Indicates OH-form (at N2) or CH-form (at N2).
Pyrrole-like -NH- (Protonated)130 – 170 ppm Indicates NH-form or OH-form (at N1).
Amide-like -N-C=O140 – 160 ppm Indicates CH-form (at N1).
Differentiation Logic (Self-Validating)
  • Scenario A (OH-Form): You observe two distinct signals. One at ~160 ppm (N1-H) and one at ~270 ppm (N2). The N1 signal shows a strong correlation to the ring proton (H4).

  • Scenario B (CH-Form): You observe N1 at ~150 ppm (Amide-like) and N2 at ~300 ppm (Imine-like). Crucially, both nitrogens show correlations to the CH2 protons at position 4.

  • Scenario C (NH-Form): Both nitrogens appear upfield (<200 ppm) if the equilibrium is fast, or distinct protonated signals appear.

References

  • Claramunt, R. M., et al. (2006).[6] "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.

  • Holzer, W., et al. (2002). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Journal of Heterocyclic Chemistry, 39, 131.[2]

  • Alkorta, I., et al. (2003).[7] "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 27, 734-740.[7]

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.
  • Moser, A. (2008).[2] "Differentiating Tautomers using 15N chemical shift information." ACD/Labs.

Sources

Comparative

A Researcher's Guide to Cross-Reactivity Profiling of Pyrazolone-Based Kinase Inhibitors: From Benchtop to Cellular Context

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in developing targeted therapeutics.[1][2][3] This is particularly evident in the fie...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in developing targeted therapeutics.[1][2][3] This is particularly evident in the field of protein kinase inhibitors, where pyrazolone-based compounds have yielded numerous successful drugs for cancer, inflammation, and other diseases.[2][3][4] However, the very success of kinase-targeted therapy hinges on a deep understanding of a compound's selectivity. The human kinome is a vast and structurally related family of enzymes, and unintended interactions—or cross-reactivity—can lead to a spectrum of outcomes, from unexpected therapeutic benefits to severe off-target toxicities.[5][6][7]

This guide provides an in-depth comparison of the critical methodologies used to profile the cross-reactivity of pyrazolone-based kinase inhibitors. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, compare the data generated from disparate platforms, and provide the field-proven insights necessary for researchers, scientists, and drug development professionals to design robust, self-validating profiling cascades.

The Core Challenge: Kinase Selectivity in a Conserved Landscape

The therapeutic efficacy of a kinase inhibitor is inextricably linked to its selectivity profile. The fundamental challenge arises from the high degree of structural conservation within the ATP-binding pocket across the more than 500 members of the human kinome.[6] While an inhibitor may be designed with a specific primary target in mind, its chemical features can permit binding to dozens of other kinases. This promiscuity is not always detrimental; in some cases, multi-targeted inhibitors like Sunitinib demonstrate efficacy through their action on several kinases. However, such polypharmacology is often associated with a wider range of adverse effects, underscoring the critical need for comprehensive profiling.[8][9] A thorough understanding of a compound's kinome-wide interactions is therefore not an academic exercise, but a prerequisite for predicting its biological activity, interpreting cellular responses, and anticipating potential clinical toxicities.[6][7]

A Tale of Two Contexts: Comparing Profiling Methodologies

The journey to understanding an inhibitor's selectivity profile is typically navigated through two distinct, yet complementary, experimental paradigms: cell-free biochemical assays and context-rich cell-based assays. The choice between them is not merely technical but philosophical, weighing the merits of a simplified, controlled environment against the complexities of a living cell.

FeatureBiochemical (Cell-Free) AssaysCell-Based Assays
Environment Purified, recombinant proteins in bufferLive, intact cells
Key Measurement Direct enzyme inhibition (IC50) or binding (Kd)Target engagement, downstream pathway modulation, cell viability
Physiological Relevance Low (no membranes, non-physiological ATP levels)High (accounts for permeability, endogenous ATP, protein complexes)
Primary Utility Initial high-throughput screening, SAR, direct potencyValidating cellular target engagement, assessing permeability, physiological potency
Common Platforms KINOMEscan™, Radiometric Assays, DSFNanoBRET™, KiNativ™, Cellular Viability Panels

Biochemical (Cell-Free) Assays: The Foundation of Profiling

Biochemical assays represent the traditional and most common first step in selectivity profiling.[10] These in vitro methods utilize purified kinase enzymes and substrates to directly measure the effect of an inhibitor on the kinase's catalytic activity or its ability to bind a ligand.

Causality Behind the Choice: The primary advantage of this approach is its precision and control.[11][12] By removing the confounding variables of the cellular environment, researchers can obtain a direct, quantitative measure of a compound's interaction with a specific kinase. This is invaluable for initial hit identification, structure-activity relationship (SAR) studies, and rank-ordering compounds based on raw potency.

Key Technologies:

  • Competition Binding Assays (e.g., KINOMEscan™): This widely-used platform measures the ability of a test compound to compete against an immobilized, active-site-directed ligand.[13][14][15] The amount of kinase bound to the solid support is quantified, providing a measure of the inhibitor's binding affinity (expressed as a dissociation constant, Kd). A key advantage is that these assays do not require ATP, thus reporting true thermodynamic binding affinity.[16]

  • Radiometric Activity Assays: Considered the "gold standard" for measuring kinase activity, these assays quantify the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[14][17] They provide a direct measure of enzymatic inhibition (IC50).

  • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding.[11] Inhibitor binding stabilizes the protein, resulting in a measurable thermal shift, which can be used to screen for binders across a large panel.[10][11]

Limitations: The sterile environment of biochemical assays is also their greatest weakness. Results can be misleading because they fail to account for cellular factors like membrane permeability, high intracellular ATP concentrations (which are competitive with many inhibitors), and the requirement for kinases to be in specific complexes to be active.[18][19][20] Consequently, a compound that appears potent and selective in a biochemical panel may be ineffective in a cellular context.

cluster_0 Biochemical vs. Cell-Based Assay Principle b_inhibitor Pyrazolone Inhibitor b_reaction In Vitro Reaction (Test Tube) b_inhibitor->b_reaction b_kinase Purified Kinase b_kinase->b_reaction b_atp Labeled ATP / Substrate b_atp->b_reaction b_readout Direct Readout (e.g., Kd, IC50) b_reaction->b_readout c_inhibitor Pyrazolone Inhibitor c_cell Live Cell c_inhibitor->c_cell c_readout Physiological Readout (e.g., Target Occupancy, Phenotype) c_cell->c_readout c_target Endogenous Kinase Target c_target->c_cell c_offtarget Off-Targets c_offtarget->c_cell c_atp Cellular ATP c_atp->c_cell c_complex Protein Complexes c_complex->c_cell

Caption: Conceptual comparison of biochemical and cell-based assays.

Cell-Based Assays: Profiling in a Physiological Context

To bridge the gap between in vitro data and in vivo reality, cell-based assays are essential. These methods assess an inhibitor's effects within a living cell, providing a more physiologically relevant measure of target engagement and downstream functional consequences.[19][21]

Causality Behind the Choice: The fundamental reason to employ cell-based assays is to validate biochemical hits in a system that more closely mimics the drug's ultimate environment.[22] These assays inherently account for a compound's ability to cross the cell membrane, compete with high endogenous ATP levels, and interact with kinases in their native conformational states and as part of larger signaling complexes.[18][20] This often results in a more refined and accurate selectivity profile.[19]

Key Technologies:

  • NanoBRET™ Target Engagement Assays: This technology has revolutionized the direct measurement of compound binding in live cells.[23] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the same kinase.[18][24][25] When an inhibitor is introduced, it competes with the tracer, causing a dose-dependent decrease in the BRET signal. This allows for the quantitative measurement of target occupancy, intracellular affinity, and even compound residence time.[23][25][26]

  • KiNativ™ Platform: This powerful chemoproteomic platform provides a snapshot of inhibitor interactions with native, endogenous kinases.[22] In this approach, cell lysates are treated with the inhibitor, followed by an ATP-biotin probe that covalently labels the active site of kinases that are not occupied by the inhibitor.[27][28] Mass spectrometry is then used to identify and quantify the kinases that were "protected" by the inhibitor, revealing its cellular engagement profile.[22][27]

  • Cellular Viability/Proliferation Assays: While less direct, screening an inhibitor against a large panel of cancer cell lines with known genetic backgrounds can provide profound insights into its functional selectivity.[21][29] By correlating the pattern of sensitivity with the genomic features of the cell lines, one can infer the inhibitor's mechanism of action and identify potential predictive biomarkers of response.[29][30]

start Pyrazolone Lead Compound biochem Biochemical Screen (e.g., KINOMEscan™) ~400+ Kinases start->biochem cell_based Cell-Based Screen (e.g., NanoBRET™ Panel) ~300+ Kinases start->cell_based data_analysis Comparative Data Analysis - Identify Discrepancies - Validate On-Target Activity biochem->data_analysis cell_based->data_analysis dose_response Dose-Response Validation (Biochemical & Cellular IC50/Kd) data_analysis->dose_response downstream Downstream Functional Assays (e.g., Western Blot for Pathway Modulation, Cell Viability) dose_response->downstream profile Final Selectivity Profile downstream->profile

Caption: A logical workflow for integrated kinase inhibitor profiling.

Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for robust data interpretation.

Protocol 1: KINOMEscan™ Competition Binding Assay (Biochemical)

This protocol outlines the general steps for determining a compound's dissociation constant (Kd) against a large panel of kinases.

  • Compound Preparation: Dissolve the pyrazolone inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Prepare serial dilutions as required for the dose-response curve.

  • Assay Reaction: Kinases are prepared by tagging them with DNA. The kinase-DNA conjugates are mixed with the test compound and an immobilized, active-site directed ligand in multi-well plates.

  • Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium. The test compound and the immobilized ligand will compete for binding to the kinase.

  • Affinity Capture: The beads with the immobilized ligand are washed to remove any unbound kinases. Kinases that remain bound to the beads are those that were not displaced by the test compound.

  • Quantification: The amount of kinase bound to the beads is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase recovered is inversely proportional to the affinity of the test compound. A dose-response curve is generated by plotting the percentage of kinase remaining bound versus the compound concentration. The Kd is then calculated from this curve.

    • Control: A DMSO-only control is run to establish the 100% binding level (no inhibition).

Protocol 2: NanoBRET™ Target Engagement Assay (Cell-Based)

This protocol describes the steps to measure intracellular target engagement in real-time.[23][24][25]

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Cells are cultured for 24-48 hours to allow for protein expression.

  • Plating: Transfected cells are harvested, resuspended in Opti-MEM® I Reduced Serum Medium, and plated into 96- or 384-well white assay plates.

  • Tracer Addition: A specific NanoBRET™ fluorescent tracer, which is known to bind the target kinase, is added to the cells at a predetermined optimal concentration.

  • Compound Treatment: The pyrazolone inhibitor is added to the wells at various concentrations to generate a dose-response curve. A vehicle control (e.g., DMSO) is used for baseline measurement.

  • Substrate Addition & Signal Detection: The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells. The plate is immediately read on a luminometer equipped with two filters to detect the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals.

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The raw ratios are converted to milliBRET units (mBU). The data is plotted against the inhibitor concentration, and the IC50 value, representing the concentration at which 50% of the target is engaged, is determined.

Case Study: Unmasking the True Profile of "PZ-42"

To illustrate the power of a multi-faceted approach, consider the hypothetical pyrazolone-based inhibitor, "PZ-42," designed to target Aurora Kinase A (AURKA).

Initial Biochemical Screen (KINOMEscan™ at 1 µM): The initial cell-free screen reveals that PZ-42 is a potent binder of AURKA but also interacts with a significant number of other kinases, suggesting a promiscuous profile.

Confirmatory Cell-Based Screen (NanoBRET™ Panel at 1 µM): When profiled in a live-cell target engagement assay, the selectivity profile of PZ-42 is dramatically improved. Many of the off-targets identified in the biochemical screen are no longer engaged in the cellular context. This is a common and critical finding; the competition from high intracellular ATP levels and the requirement for cell permeability filter out many of the weaker, non-physiological interactions.[19][20]

Kinase TargetKINOMEscan™ (% Inhibition @ 1µM)NanoBRET™ (% Occupancy @ 1µM)Interpretation
AURKA (On-Target) 99.5%98.2%Validated Target: High potency in both systems.
AURKB 92.1%85.5%Validated Off-Target: Structurally related kinase, likely true cross-reactivity.
VEGFR2 85.4%15.3%Biochemical Artifact: Potent in vitro, but poor engagement in cells. Likely due to ATP competition or low permeability.
PDGFRB 81.0%9.8%Biochemical Artifact: Similar to VEGFR2, not a relevant cellular off-target at this concentration.
CLK1 75.6%68.1%Potential Off-Target: Moderate engagement in cells warrants further investigation.
FLT3 72.3%5.2%Biochemical Artifact: Weak cellular engagement suggests low physiological relevance.

This comparative data demonstrates that while PZ-42 binds to numerous kinases in vitro, its effective cellular target profile is much narrower, centered on AURKA and its close homolog AURKB. This refined understanding is crucial for guiding further optimization and predicting the compound's likely biological effects and potential liabilities.

cluster_0 On-Target vs. Off-Target Effects of PZ-42 PZ42 PZ-42 Inhibitor AURKA AURKA PZ42->AURKA On-Target Inhibition VEGFR2 VEGFR2 PZ42->VEGFR2 Off-Target Inhibition Mitosis Mitotic Progression AURKA->Mitosis Regulates CellCycle Cell Cycle Arrest (Therapeutic Effect) Mitosis->CellCycle Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Toxicity Potential Toxicity (e.g., Hypertension) Angiogenesis->Toxicity

Caption: Simplified signaling illustrating on- and off-target effects.

Conclusion

The cross-reactivity profiling of pyrazolone-based kinase inhibitors is a multi-step, evidence-driven process that is fundamental to successful drug discovery. Relying solely on biochemical data can provide a misleading picture of a compound's selectivity. A truly robust and predictive profiling strategy integrates the precision of cell-free assays with the physiological relevance of cell-based target engagement studies. This dual approach allows researchers to distinguish true biological cross-reactivity from biochemical artifacts, enabling more informed decisions in lead optimization, biomarker development, and the translation of promising compounds from the bench to the clinic.

References

  • Klaeger, S., et al. (2019). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Clinical Cancer Research, 25(4), 1362-1374. [Link]

  • Structural Genomics Consortium. (n.d.). NanoBRET. SGC-UNC. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. [Link]

  • GlobeNewswire. (2018). ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]

  • BioSpace. (2018). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. [Link]

  • Ilie, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5433. [Link]

  • Wells, C. I., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Journal of Medicinal Chemistry, 64(20), 15396–15406. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Johnson, J. L., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 987. [Link]

  • van der Worp, H. B., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 969370. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(2), 858–876. [Link]

  • ResearchGate. (n.d.). Panel profiling of kinase inhibitors approved for clinical use. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Zhang, H., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 224, 113735. [Link]

  • Kinexus Bioinformatics Corporation. (n.d.). Kinex™ Protein Kinase Microarray Services. [Link]

  • Sawyer, J. S., et al. (2005). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry, 44(5), 1547-1556. [Link]

  • NMI TT Pharmaservices. (n.d.). Kinase Screening & Profiling Service. [Link]

  • Ventura, C. A., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8, 111. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • ACS Central Science. (2023). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. [Link]

  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 214–224. [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(4), 939–951. [Link]

  • Cetin, C., & Arslan, M. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial chemistry & high throughput screening, 26(11), 1938–1955. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Seidel, C., et al. (2021). Toxicities of axitinib, sunitinib and temsirolimus: implications for progression-free and overall survival in metastatic renal cell cancer. Future oncology (London, England), 17(1), 45–56. [Link]

  • J-GLOBAL. (n.d.). Effect of Differences in the Adverse Event Profiles of Axitinib and Sunitinib on the Duration of First Line Treatment in Patients with Renal Cell Carcinoma. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.